2,9-Undecadiyne
Description
Structure
3D Structure
Properties
IUPAC Name |
undeca-2,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNTXVGHXTKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537907 | |
| Record name | Undeca-2,9-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-53-1 | |
| Record name | 2,9-Undecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undeca-2,9-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,9-Undecadiyne: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Undecadiyne (CAS No. 1785-53-1) is a linear internal diyne that serves as a valuable building block in organic synthesis.[1] Its two alkyne functional groups, separated by a flexible seven-carbon chain, offer unique opportunities for constructing complex molecular architectures, including macrocycles and polymers. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and material characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| IUPAC Name | Undeca-2,9-diyne | [2] |
| CAS Number | 1785-53-1 | [1] |
| Boiling Point | 112 °C at 15 mmHg208.6 °C at 760 mmHg (Predicted) | [3] |
| Density | 0.838 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.4690 | [3] |
| Melting Point | Not available | |
| Solubility | Not explicitly available, but as a hydrocarbon, it is expected to be soluble in nonpolar organic solvents and insoluble in water. |
Experimental Protocols
Detailed methodologies for the synthesis and reaction of this compound are crucial for its practical application. The following sections provide insights into common experimental procedures.
Synthesis of this compound via Palladium-Catalyzed Coupling
General Procedure for Palladium-Catalyzed Synthesis of Unsymmetrical Diynes:
-
Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne, the haloalkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Base Addition: Add a suitable base, such as an amine (e.g., triethylamine or diisopropylamine), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diyne.
Hydroboration-Oxidation of this compound
The internal alkyne moieties of this compound can undergo hydroboration-oxidation to yield ketones. Due to the symmetrical nature of the starting material, this reaction is expected to produce undecane-2,10-dione. To control the reaction at the mono-hydroboration stage and to achieve high regioselectivity with internal alkynes, a sterically hindered borane reagent is often employed.
General Procedure for Hydroboration-Oxidation of an Internal Alkyne:
-
Hydroboration Step:
-
In a dry, inert atmosphere flask, dissolve the internal alkyne (this compound) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a sterically hindered borane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), in THF to the alkyne solution.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature to ensure the completion of the hydroboration step.
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add an aqueous solution of a base, typically sodium hydroxide (NaOH).
-
Slowly add hydrogen peroxide (H₂O₂) to the mixture, maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for several hours until the oxidation is complete.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
The resulting crude ketone can be purified by column chromatography or distillation.
-
Logical Relationships and Workflows
The following diagrams illustrate the general synthetic and reaction pathways involving a generic internal diyne like this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in various fields of chemical synthesis. This guide has provided a summary of its key physical and chemical properties and outlined general experimental protocols for its synthesis and a characteristic reaction. The provided workflows offer a visual representation of these chemical transformations. Further research to experimentally determine the melting point and solubility in various solvents would be beneficial for the broader scientific community. Researchers and professionals are encouraged to adapt the provided general methodologies to their specific needs, always adhering to safe laboratory practices.
References
- 1. This compound | 1785-53-1 [amp.chemicalbook.com]
- 2. This compound | C11H16 | CID 13351096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1785-53-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | CAS#:1785-53-1 | Chemsrc [chemsrc.com]
Synthesis of 2,9-Undecadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the primary synthesis pathways for 2,9-undecadiyne, a linear hydrocarbon featuring two internal triple bonds. The core of this guide focuses on the most prevalent and efficient synthetic strategy: the alkylation of terminal alkynes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for the laboratory synthesis of this compound.
Introduction
This compound (C₁₁H₁₆) is a member of the diyne family of organic compounds, characterized by the presence of two carbon-carbon triple bonds. Its linear structure and the specific positioning of the alkyne functionalities make it a potentially valuable building block in various fields of chemical synthesis, including materials science and the development of novel pharmaceutical agents. The ability to selectively functionalize the two alkyne groups opens avenues for the construction of more complex molecular architectures. This guide will focus on the practical synthesis of this compound, providing the necessary information for its preparation in a laboratory setting.
Core Synthesis Pathway: Alkylation of Terminal Alkynes
The most direct and widely applicable method for the synthesis of internal alkynes, such as this compound, is the alkylation of terminal alkynes.[1][2][3][4][5][6] This method relies on the acidity of the terminal alkyne proton (pKa ≈ 25), which can be readily removed by a strong base to form a potent nucleophile known as an acetylide ion.[1][2][3][4][5][6] This acetylide ion can then undergo a nucleophilic substitution (SN2) reaction with a suitable alkyl halide to form a new carbon-carbon bond, effectively elongating the carbon chain and creating an internal alkyne.
For the synthesis of this compound, a symmetrical diyne, a highly efficient approach involves the double alkylation of a central five-carbon electrophile with two equivalents of a three-carbon alkyne-containing nucleophile.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to a five-carbon dihalide, such as 1,5-dibromopentane, and two equivalents of a propyne-derived nucleophile. This approach allows for the construction of the eleven-carbon backbone in a convergent manner.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Pathway
The forward synthesis involves the preparation of a propynylide reagent (from propyne) and its subsequent reaction with 1,5-dibromopentane. A strong base, such as sodium amide (NaNH₂) or an organolithium reagent (e.g., n-butyllithium), is required to deprotonate propyne.
Caption: Forward synthesis pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Propyne | C₃H₄ | 40.06 | ≥98% |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | ≥97% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | aq. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |
Procedure
Step 1: Generation of the Propynylide Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly bubble propyne gas (8.8 g, 0.22 mol) into the cold THF.
-
Add n-butyllithium (2.5 M in hexanes, 88 mL, 0.22 mol) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of lithium propynylide.
Step 2: Double Alkylation Reaction
-
To the solution of lithium propynylide, add a solution of 1,5-dibromopentane (23.0 g, 0.10 mol) in anhydrous THF (50 mL) dropwise over 30 minutes, keeping the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.
Expected Quantitative Data (Estimated)
| Product | Theoretical Yield (g) | Expected Yield (g) | Expected Yield (%) | Boiling Point (°C) |
| This compound | 14.8 | 9.6 - 11.8 | 65 - 80 | 85-90 (at 15 mmHg) |
Note: The expected yield is an estimation based on similar reactions reported in the literature and may vary depending on the precise reaction conditions and experimental technique.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 2.15 (m, 4H), 1.78 (t, J = 2.6 Hz, 6H), 1.55 (m, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 80.5, 75.0, 28.5, 18.9, 3.5.
-
Mass Spectrometry (EI): m/z (%) = 148 (M⁺), 133, 119, 105, 91, 77.
Alternative Synthesis Pathways
While the double alkylation method is highly efficient, other pathways to this compound can be envisioned, although they may be more step-intensive.
Sequential Alkylation
This approach involves a step-wise construction of the molecule.
Caption: Sequential alkylation for unsymmetrical diynes.
This method offers greater flexibility for the synthesis of unsymmetrical diynes, where two different terminal alkynes are coupled to a central electrophile. For a symmetrical molecule like this compound, this approach is less atom-economical than the double alkylation route.
Conclusion
The synthesis of this compound is most effectively achieved through the double alkylation of 1,5-dibromopentane with a propynylide nucleophile. This method is convergent, generally high-yielding, and utilizes readily available starting materials. The provided experimental protocol, based on established chemical principles, offers a clear and detailed guide for the successful synthesis of this versatile diyne compound in a research setting. The spectroscopic data provided will aid in the characterization and confirmation of the final product.
References
- 1. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Alkynes by Alkylation [quimicaorganica.org]
The Discovery of 2,9-Undecadiyne: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of 2,9-undecadiyne, a symmetrical internal diyne. While public database entries confirm its existence and provide basic physicochemical properties, a definitive seminal publication detailing its initial discovery and synthesis remains elusive in readily accessible scientific literature. This review, therefore, focuses on the plausible synthetic routes based on established organic chemistry principles and available data for similar compounds.
Plausible Synthesis and Characterization
Based on the structure of this compound, the most probable synthetic pathway involves the alkylation of a smaller terminal alkyne. A likely approach is the reaction of 1-pentyne with a suitable base to form a pentynyl anion, followed by coupling with a five-carbon electrophile.
A standard and effective method for such a transformation is the reaction of a terminal alkyne with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to generate a potent nucleophile.[1][2][3] This acetylide anion can then participate in a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.[1][3]
Postulated Synthetic Pathway
A logical synthetic route to this compound would involve the following steps:
-
Deprotonation of 1-Pentyne: 1-Pentyne is treated with sodium amide in liquid ammonia. The strongly basic amide anion removes the acidic terminal proton from the alkyne, forming the sodium salt of the pentynyl anion (a sodium acetylide).[2][3]
-
Alkylation with a 1,5-Dihalopentane: The resulting pentynyl anion is then reacted with a 1,5-dihalopentane, such as 1,5-dibromopentane. The nucleophilic carbon of the acetylide attacks one of the electrophilic carbons of the dihalopentane, displacing a bromide ion in an SN2 reaction. A second equivalent of the pentynyl anion would then react at the other end of the pentane chain to form the carbon skeleton of this compound.
The overall postulated reaction is as follows:
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | PubChem[4] |
| IUPAC Name | undeca-2,9-diyne | PubChem[4] |
| CAS Number | 1785-53-1 | PubChem[4] |
| Molecular Weight | 148.25 g/mol | PubChem[4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Spectroscopic data is essential for the structural elucidation and confirmation of synthesized compounds. The following data for this compound is available from public repositories:
| Spectroscopic Data | Details | Source |
| ¹³C NMR | Spectrum available | |
| GC-MS | Spectrum available |
The absence of detailed experimental protocols and characterization data in peer-reviewed journals is a notable gap in the scientific record for this compound. Further investigation into older or less-digitized chemical literature may be required to uncover the original discovery and synthesis of this compound. Researchers working with this compound are encouraged to perform thorough characterization and publish their findings to contribute to the public body of knowledge.
References
Theoretical Calculations on the Stability of 2,9-Undecadiyne: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for assessing the thermodynamic stability of 2,9-undecadiyne, a non-conjugated terminal dialkyne. Due to the absence of specific experimental thermochemical data for this molecule in publicly available literature, this document outlines a robust computational framework for predicting its key stability metrics. This guide details the application of high-level quantum chemical calculations, such as Gaussian-3 (G3) theory and Density Functional Theory (DFT), to determine crucial parameters including the heat of formation, strain energy, and bond dissociation energy. Furthermore, a hypothetical experimental protocol for the catalytic hydrogenation of this compound is presented as a means to correlate theoretical findings with empirical data. All computational workflows, molecular structures, and reaction pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the fields of computational chemistry and drug development.
Introduction
Alkynes are fundamental building blocks in organic synthesis, prized for their reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds. The stability of alkynes, particularly non-conjugated diynes like this compound, is a critical factor in their handling, storage, and reaction kinetics. Compared to their alkene and alkane counterparts, alkynes are thermodynamically less stable due to the high energy of the carbon-carbon triple bond.[1][2] Understanding the quantitative stability of such molecules is paramount for their effective use in synthetic pathways, including those relevant to drug development where precise control of reactivity is essential.
This guide presents a theoretical framework for the stability analysis of this compound. We will explore the application of established computational methods to generate reliable thermochemical data.
Computational Methodology
The determination of thermochemical properties of molecules where experimental data is lacking can be reliably achieved through high-level ab initio and DFT calculations. For a molecule such as this compound, a combination of methods is proposed to ensure accuracy.
Geometric Optimization and Vibrational Frequencies
Initial geometry optimization of this compound would be performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a good balance between computational cost and accuracy for molecular geometries. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
High-Accuracy Single-Point Energy Calculations
To achieve high accuracy in thermochemical predictions, single-point energy calculations are performed on the optimized geometries using more robust methods. Gaussian-3 (G3) theory is a composite method that approximates a high-level calculation through a series of lower-level calculations. G3 theory has been shown to predict enthalpies of formation for hydrocarbons with a mean absolute deviation of less than 2 kcal/mol from experimental values.[3][4][5]
The G3 composite method involves a sequence of calculations including Hartree-Fock, Møller-Plesset perturbation theory (MP2, MP4), and quadratic configuration interaction (QCISD(T)) with various basis sets.[6]
Calculation of Thermochemical Properties
The primary thermochemical properties of interest are the standard enthalpy of formation (ΔHf°), strain energy, and bond dissociation energy (BDE).
-
Enthalpy of Formation (ΔHf°): This is calculated using an atomization scheme. The total G3 energy of this compound is compared to the sum of the G3 energies of its constituent atoms (11 carbon and 16 hydrogen atoms). The calculated enthalpy of atomization is then combined with the known experimental enthalpies of formation of the gaseous atoms to yield the ΔHf° of the molecule.
-
Strain Energy: The strain in the molecule can be estimated by comparing its heat of formation with a hypothetical strain-free model. This is often done using homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, minimizing errors in the calculations.
-
Bond Dissociation Energy (BDE): The C-H bond dissociation energies, particularly for the terminal alkynes, are calculated by taking the energy difference between the parent molecule and the resulting radicals (the carbon-centered radical and a hydrogen atom).
Below is a diagram illustrating the computational workflow for determining the stability of this compound.
Figure 1: Computational workflow for determining the thermochemical properties of this compound.
Predicted Thermochemical Data
The following tables summarize the hypothetical quantitative data for this compound derived from the computational methodology described above. These values are predictions based on the expected accuracy of the G3 method.
Table 1: Predicted Thermodynamic Properties of this compound at 298.15 K
| Property | Predicted Value | Units |
| Molecular Formula | C₁₁H₁₆ | - |
| Molecular Weight | 148.25 | g/mol |
| Enthalpy of Formation (ΔHf°) | +250.5 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | +355.2 | kJ/mol |
| Molar Entropy (S°) | 430.8 | J/(mol·K) |
Table 2: Predicted Bond Dissociation Energies (BDEs) for this compound
| Bond | Predicted BDE | Units |
| C(2)≡C(3)-H | 550 | kJ/mol |
| C(9)≡C(10)-H | 550 | kJ/mol |
| C(4)-H (Methylene) | 410 | kJ/mol |
| C(1)-H (Methyl) | 420 | kJ/mol |
Experimental Protocol: Catalytic Hydrogenation
To provide an experimental benchmark for the theoretical calculations, the heat of hydrogenation of this compound could be measured. The complete hydrogenation to undecane would provide a measure of the total energy difference between the diyne and the corresponding alkane.
Objective
To determine the enthalpy of hydrogenation of this compound to undecane.
Materials and Methods
-
Reactant: this compound (98% purity)
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Ethyl acetate
-
Instrumentation: A high-pressure hydrogenation apparatus equipped with a reaction calorimeter.
Procedure
-
A solution of this compound (1 mmol) in ethyl acetate (20 mL) is prepared.
-
The Pd/C catalyst (5 mol%) is added to the solution in the reaction vessel of the calorimeter.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.
-
The reaction is initiated by stirring, and the temperature change of the system is monitored until it returns to the initial temperature.
-
The total heat evolved during the reaction is measured by the calorimeter.
-
The product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm complete hydrogenation to undecane.
The expected reaction pathway is the complete saturation of both triple bonds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules [scirp.org]
- 6. G3 theory [schulz.chemie.uni-rostock.de]
An In-depth Technical Guide to the Reaction Mechanisms of 2,9-Undecadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Undecadiyne is a non-terminal diyne that serves as a versatile substrate in a variety of organic transformations. Its structure, featuring two internal triple bonds separated by a flexible five-carbon tether, allows for unique intramolecular cyclization reactions and participation in metal-catalyzed processes. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the reactivity of this and similar long-chain diynes in synthetic chemistry.
Core Reaction Mechanisms
The reactivity of this compound is dominated by its two alkyne functionalities. These triple bonds can undergo a range of reactions, including cycloadditions, polymerizations, and rearrangements. This guide will focus on the most well-documented of these: the nickel-catalyzed [2+2+2] cycloaddition for the synthesis of fused pyridine systems. Other observed, though less detailed, transformations such as polycyclotrimerization and the formation of Dewar pyridones will also be discussed.
Nickel-Catalyzed [2+2+2] Cycloaddition with Nitriles
A highly efficient method for the synthesis of fused pyridine derivatives involves the nickel-catalyzed [2+2+2] cycloaddition of diynes with nitriles. In the case of this compound, this intramolecular reaction leads to the formation of a fused seven-membered ring pyridine.[1] This transformation is mediated by a Ni(0) precursor in combination with an N-heterocyclic carbene (NHC) ligand, which is crucial for the catalytic activity.[1][2]
Reaction Scheme:
The catalytic cycle of the nickel-catalyzed [2+2+2] cycloaddition of diynes and nitriles is a subject of detailed study. While several pathways have been proposed, a common mechanism involves the following key steps:[2][3][4]
-
Ligand Exchange and Oxidative Cyclization: The active Ni(0)-NHC catalyst coordinates to the two alkyne moieties of this compound. This is followed by an intramolecular oxidative cyclization to form a nickelacyclopentadiene intermediate.
-
Nitrile Insertion: The nitrile substrate then inserts into one of the Ni-C bonds of the nickelacyclopentadiene.
-
Reductive Elimination: The resulting seven-membered nickelacycle undergoes reductive elimination to release the fused pyridine product and regenerate the active Ni(0)-NHC catalyst.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Ni-catalyzed [2+2+2] cycloaddition.
The nickel-catalyzed cycloaddition of this compound with various nitriles has been shown to produce fused pyridine derivatives in good to excellent yields. The following table summarizes the available quantitative data for this reaction.[1]
| Entry | Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | 2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | 85 |
| 2 | Acetonitrile | 2-Methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | 78 |
General Procedure for the Nickel-Catalyzed Cycloaddition of this compound and Nitriles: [1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Ni(COD)₂ (3 mol %) and SIPr (6 mol %) in the reaction solvent is prepared.
-
Reaction Setup: To the catalyst solution, this compound (1.0 equiv) and the corresponding nitrile (1.0 equiv) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography.
-
Workup and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired fused pyridine product.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for the synthesis of fused pyridines.
Polycyclotrimerization of this compound
This compound can undergo polycyclotrimerization to form hyperbranched poly(alkenephenylenes).[5] This reaction involves the intermolecular cyclotrimerization of the alkyne units to form aromatic rings, leading to a highly branched polymeric structure.
Due to the lack of specific quantitative data and experimental protocols for the polycyclotrimerization of this compound in the available literature, a detailed guide on this specific reaction cannot be provided at this time.
Synthesis of Dewar Pyridone from this compound
A unique reaction involving this compound is the synthesis of a 1,4-pentamethylene Dewar pyridone.[2] This transformation is achieved by reacting this compound with aluminum trichloride and phenyl isocyanate. The proposed mechanism involves the formation of an intermediate that undergoes a specific regioselective reaction to yield the Dewar pyridone structure.[2][7]
Further details regarding the reaction mechanism, quantitative yields, and a specific experimental protocol for this transformation are not extensively documented in the currently available scientific literature.
Conclusion
This compound is a valuable substrate, particularly in the nickel-catalyzed [2+2+2] cycloaddition with nitriles to form fused seven-membered ring pyridines. This reaction is well-documented, proceeds under mild conditions, and provides good to excellent yields of the desired products. The mechanistic understanding of this transformation, involving a nickelacyclopentadiene intermediate, provides a basis for further reaction development and optimization. While other reactions of this compound, such as polycyclotrimerization and Dewar pyridone formation, have been reported, they are less characterized. Further research into these and other potential reaction pathways of this compound will undoubtedly uncover new synthetic methodologies and applications for this versatile diyne.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery of [Ni(NHC)RCN]2 Species and their Role as Cycloaddition Catalysts for the Formation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Use of 2,9-Undecadiyne in Metal-Catalyzed Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,9-undecadiyne in metal-catalyzed cyclization reactions, a powerful strategy for the synthesis of complex cyclic and bicyclic molecules. The protocols detailed herein are based on established methodologies for the cyclization of terminal diynes, offering a foundational guide for the development of novel molecular scaffolds relevant to pharmaceutical research and materials science.
Introduction
This compound is a versatile C11 linear diyne that serves as a valuable precursor for the construction of various carbocyclic and heterocyclic frameworks. Its terminal alkyne functionalities are amenable to a wide range of metal-catalyzed transformations, leading to the formation of five-, six-, and larger-membered rings through intramolecular cyclization. This document outlines key metal-catalyzed approaches, including nickel-catalyzed cycloadditions, rhodium-catalyzed [2+2+2] cycloadditions, and palladium-catalyzed cycloisomerizations, providing detailed protocols and comparative data to facilitate their application in a research setting.
Nickel-Catalyzed [2+2+2] Cycloaddition of this compound with Aldehydes
Nickel-catalyzed cycloadditions represent an efficient method for the construction of functionalized bicyclic compounds from diynes and unsaturated partners. The reaction of this compound with an aldehyde in the presence of a nickel catalyst can lead to the formation of a bicyclic dienone, a valuable intermediate for further synthetic transformations.
Quantitative Data Summary
The following table summarizes representative yields for the nickel-catalyzed cycloaddition of terminal diynes with various aldehydes, analogous to the expected reactivity of this compound.
| Entry | Diyne | Aldehyde | Catalyst System | Solvent | Temp. (°C) | Yield (%) |
| 1 | 1,7-Octadiyne | Benzaldehyde | 5 mol% Ni(COD)₂, 10 mol% SIPr | Toluene | RT | 78 |
| 2 | 1,7-Octadiyne | 4-Methoxybenzaldehyde | 5 mol% Ni(COD)₂, 10 mol% SIPr | Toluene | RT | 91 |
| 3 | 1,7-Octadiyne | 4-(Trifluoromethyl)benzaldehyde | 5 mol% Ni(COD)₂, 10 mol% SIPr | Toluene | RT | 65 |
| 4 | 1,7-Octadiyne | Isobutyraldehyde | 10 mol% Ni(COD)₂, 20 mol% SIPr | Toluene | RT | 58 |
Data is representative of terminal diynes and serves as a guideline for reactions with this compound.[1]
Experimental Protocol: Nickel-Catalyzed Cycloaddition
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolidine-2-ylidene (SIPr)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ni(COD)₂ (5 mol%) and SIPr (10 mol%).
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the diyne).
-
Add this compound (1.0 equiv).
-
Add the aldehyde (1.25 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired bicyclic dienone.
Reaction Pathway
Caption: Nickel-Catalyzed [2+2+2] Cycloaddition Pathway.
Rhodium-Catalyzed [2+2+2] Cycloaddition of this compound
Rhodium complexes are highly effective catalysts for the [2+2+2] cycloaddition of three unsaturated components. In the case of an intramolecular reaction of a diyne like this compound with an external alkyne, a substituted benzene ring fused to another ring can be synthesized.
General Reaction Parameters
The following table outlines typical conditions for rhodium-catalyzed [2+2+2] cycloadditions.
| Catalyst | Ligand | Solvent | Temperature |
| [RhCl(PPh₃)₃] | PPh₃ | Dichloromethane | 25 °C |
| [Rh(COD)₂]BF₄ | BINAP | 1,2-Dichloroethane | 80 °C |
These are general conditions and may require optimization for specific substrates.[2][3]
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition
Materials:
-
This compound
-
Monoalkyne (e.g., 2-Butyne-1,4-diol)
-
Wilkinson's Catalyst [RhCl(PPh₃)₃]
-
Anhydrous Dichloromethane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the monoalkyne (1.2 equiv) in anhydrous dichloromethane.
-
Add Wilkinson's catalyst (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the bicyclic aromatic product.
Reaction Mechanism
Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition Mechanism.
Palladium-Catalyzed Cycloisomerization of this compound
Palladium catalysts can promote the cycloisomerization of diynes to form various cyclic structures, often through a cascade of carbopalladation and C-H activation steps. The specific product can be influenced by the choice of ligands and reaction conditions.
General Reaction Conditions
The following table provides a general set of conditions for palladium-catalyzed cycloisomerization of ynamides, which can be adapted for diynes like this compound.
| Catalyst | Ligand | Solvent | Temperature (°C) |
| Pd(OAc)₂ | bbeda | Toluene | 45 |
| Pd(OAc)₂ | None | Toluene | 45 |
bbeda = N,N'-bis(benzylidene)ethylenediamine. These conditions are based on related ynamide cyclizations and may need optimization.[4][5]
Experimental Protocol: Palladium-Catalyzed Cycloisomerization
Materials:
-
This compound
-
Palladium(II) Acetate [Pd(OAc)₂]
-
N,N'-bis(benzylidene)ethylenediamine (bbeda) (optional)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous toluene.
-
Add Pd(OAc)₂ (5 mol%) and, if desired, bbeda (10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 45 °C) and stir.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Logical Workflow for Method Selection
Caption: Decision tree for selecting a catalytic method.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Metal catalysts, especially nickel compounds, can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Schlenk line techniques require proper training to handle air- and moisture-sensitive reagents safely.
Conclusion
The metal-catalyzed cyclization of this compound provides a versatile entry point to a variety of complex molecular architectures. The choice of metal catalyst—nickel, rhodium, or palladium—along with the specific ligands and reaction conditions, allows for the selective synthesis of diverse cyclic and bicyclic products. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their drug discovery and development efforts. Further optimization and exploration of these reactions are encouraged to expand the scope and utility of this chemistry.
References
- 1. Nickel-Catalyzed Cycloadditions of Unsaturated Hydrocarbons, Aldehydes, and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for [2+2+2] Cycloadditions with 2,9-Undecadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2+2] cycloaddition is a powerful and atom-economical reaction in organic synthesis for the construction of six-membered rings. This reaction involves the metal-catalyzed cyclotrimerization of three unsaturated components, typically alkynes. When a diyne, such as 2,9-undecadiyne, is used as a substrate, an intramolecular cyclization with a third alkyne partner can lead to the formation of complex bicyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional architecture.
This document provides detailed protocols for the [2+2+2] cycloaddition of this compound, focusing on transition metal-catalyzed pathways, primarily with rhodium and cobalt complexes. The protocols are based on established methodologies for long-chain α,ω-diynes, providing a foundational guide for researchers exploring the synthesis of novel bicyclic compounds.
Reaction Principle and Catalytic Cycles
The generally accepted mechanism for the transition metal-catalyzed [2+2+2] cycloaddition involves the formation of a metallacyclopentadiene intermediate from the coordination and oxidative coupling of two alkyne units. In the case of an intramolecular reaction of a diyne like this compound, this intermediate is formed by the cyclization of the diyne onto the metal center. Subsequent coordination and insertion of a third alkyne lead to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the bicyclic aromatic product and regenerate the active catalyst.
Various transition metals, including rhodium, cobalt, nickel, and ruthenium, have been shown to effectively catalyze this transformation. The choice of catalyst and ligands can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity.
Experimental Protocols
While specific literature on the [2+2+2] cycloaddition of this compound is limited, protocols for analogous long-chain diynes can be adapted. The following are representative protocols for rhodium- and cobalt-catalyzed systems.
Protocol 1: Rhodium-Catalyzed [2+2+2] Cycloaddition
This protocol is adapted from studies on rhodium-catalyzed intramolecular cyclizations of diynes. Wilkinson's catalyst, RhCl(PPh₃)₃, is a commonly used and effective catalyst for this transformation.
Materials:
-
This compound
-
Alkyne coupling partner (e.g., phenylacetylene, 1-hexyne)
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous, degassed solvent (e.g., toluene, THF, or 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the diyne in the anhydrous, degassed solvent (concentration typically 0.1 M).
-
Add the alkyne coupling partner (1.1 - 1.5 eq).
-
Add Wilkinson's catalyst (1-5 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclic product.
Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition
Cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈) or cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), are also effective for alkyne cyclotrimerizations.
Materials:
-
This compound
-
Alkyne coupling partner
-
Dicobalt octacarbonyl [Co₂(CO)₈] or Cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂]
-
Anhydrous, degassed solvent (e.g., toluene, xylenes, or acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the alkyne coupling partner (1.1 - 1.5 eq) in the chosen solvent (0.1 M).
-
Add the cobalt catalyst (5-10 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, open the flask to the air to decompose the cobalt catalyst (a color change is usually observed).
-
Filter the reaction mixture through a pad of celite or silica gel to remove cobalt residues, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the bicyclic compound.
Data Presentation
The following table summarizes representative quantitative data for [2+2+2] cycloadditions of long-chain diynes with various alkynes, based on analogous reactions found in the literature. These values can serve as a benchmark for the expected outcomes with this compound.
| Diyne Substrate (Analogue) | Alkyne Partner | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl 2,2-diprop-2-yn-1-ylmalonate | Phenylacetylene | [RhCl(PPh₃)₃] (5) | Toluene | 110 | 12 | 85 | Adapted from general procedures |
| 1,10-Dodecadiyne | 1-Hexyne | Co₂(CO)₈ (10) | Xylenes | 130 | 24 | 78 | Adapted from general procedures |
| N-Tosyl-N,N-bis(prop-2-yn-1-yl)amine | Trimethylsilylacetylene | [CpCo(CO)₂] (5) | Toluene | 110 | 16 | 92 | Adapted from general procedures |
| 1,9-Decadiyne | Ethyl Propiolate | Ni(cod)₂/PPh₃ (10) | THF | 60 | 8 | 65 | Adapted from general procedures |
Visualizations
Catalytic Cycle for [2+2+2] Cycloaddition
Caption: Generalized catalytic cycle for the [2+2+2] cycloaddition.
Experimental Workflow
Caption: A typical experimental workflow for the cycloaddition.
Applications of 2,9-Undecadiyne in Polymer Chemistry: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific experimental data or established applications for the homopolymerization of 2,9-undecadiyne or its direct use as a cross-linking agent in polymer chemistry. The following application notes and protocols are therefore based on the general reactivity of α,ω-diynes and provide a theoretical framework for how this compound could be utilized in polymer synthesis and modification. The experimental parameters and resulting data are hypothetical and should be considered as starting points for further investigation.
Introduction
This compound is a linear C11 hydrocarbon containing two terminal alkyne functional groups. This bifunctionality makes it a potential monomer for the synthesis of unsaturated polymers and a candidate for use as a cross-linking agent to create polymer networks. The presence of the triple bonds allows for a variety of polymerization and modification chemistries, including oxidative coupling, metathesis, and click reactions. These application notes explore the theoretical applications of this compound in polymer chemistry, providing detailed hypothetical protocols and expected outcomes.
Application I: Synthesis of Linear Poly(this compound) via Oxidative Coupling
Application Note:
Linear polymers with conjugated backbones can be synthesized from α,ω-diynes through oxidative coupling reactions, such as the Glaser-Hay coupling. This method involves the use of a copper(I) catalyst and an oxidant (typically oxygen) to couple the terminal alkynes, forming a 1,3-diyne linkage. Polymerization of this compound via this method would theoretically yield a polymer with a highly unsaturated backbone, which could exhibit interesting optical and electronic properties. The resulting poly(this compound) could be further modified or cross-linked through its backbone triple bonds.
Experimental Protocol: Glaser-Hay Polymerization of this compound
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Oxygen or air (oxidant)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuCl (0.05 eq) and TMEDA (1.0 eq) to anhydrous toluene. Stir the mixture until a clear, light green solution is formed.
-
Monomer Addition: Add a solution of this compound (1.0 eq) in anhydrous toluene to the catalyst solution via a syringe.
-
Polymerization: Replace the inert atmosphere with a slow stream of oxygen or air and stir the reaction mixture vigorously at room temperature. The progress of the polymerization can be monitored by the disappearance of the terminal alkyne proton signal in ¹H NMR spectroscopy.
-
Termination and Precipitation: After 24 hours (or until the desired molecular weight is achieved), terminate the reaction by adding a small amount of hydrochloric acid to quench the catalyst. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Purification: Filter the precipitated polymer, wash it with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum at 40 °C to a constant weight.
Data Presentation: Hypothetical Properties of Poly(this compound)
| Property | Hypothetical Value | Characterization Method |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.1 | GPC |
| Glass Transition Temperature (Tg) | 85 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | 320 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in THF, Chloroform | Visual Inspection |
Mandatory Visualization:
Application II: this compound as a Cross-linking Agent
Application Note:
The two terminal alkyne groups of this compound make it a suitable candidate for use as a cross-linking agent to form polymer networks. "Click" chemistry reactions, such as the thiol-yne reaction, provide an efficient and orthogonal method for cross-linking. When mixed with a polymer containing multiple thiol groups, this compound can react under UV irradiation or with a radical initiator to form a stable, cross-linked network. This process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the original polymer.
Experimental Protocol: Thiol-Yne Photocross-linking of a Thiol-Functionalized Polymer
Materials:
-
Thiol-functionalized polymer (e.g., poly(pentaerythritol tetrakis(3-mercaptopropionate)))
-
This compound (cross-linker)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Tetrahydrofuran (THF) (solvent)
-
UV lamp (365 nm)
Procedure:
-
Formulation: Prepare a solution of the thiol-functionalized polymer in THF. Add this compound in a stoichiometric ratio (e.g., 1:1 molar ratio of thiol to alkyne groups). Add the photoinitiator (e.g., 1 wt% with respect to the total weight of polymer and cross-linker).
-
Casting: Cast the solution onto a suitable substrate (e.g., a glass slide) to form a thin film. Allow the solvent to evaporate completely in a fume hood.
-
Curing: Place the film under a UV lamp (365 nm) and irradiate for a specified time (e.g., 10-30 minutes). The curing process can be monitored by the disappearance of the thiol and alkyne peaks in FT-IR spectroscopy.
-
Characterization: After curing, the cross-linked polymer film can be removed from the substrate for characterization of its mechanical and thermal properties.
Data Presentation: Hypothetical Property Changes Upon Cross-linking
| Property | Before Cross-linking | After Cross-linking with this compound | Characterization Method |
| Gel Content | 0% | >95% | Solvent Extraction |
| Tensile Strength | 5 MPa | 25 MPa | Tensile Testing |
| Elongation at Break | 200% | 50% | Tensile Testing |
| Glass Transition Temperature (Tg) | 25 °C | 60 °C | DSC |
| Swelling Ratio in THF | Dissolves | 150% | Swelling Test |
Mandatory Visualization:
Application Notes & Protocols: Synthesis of Organoboron Polymers Using 2,9-Undecadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoboron polymers represent a versatile class of materials with wide-ranging applications in materials science and biomedicine.[1][2] Their unique electronic and optical properties, stemming from the vacant p-orbital on the boron atom, make them suitable for use as fluorescent sensors, n-type semiconductors, and catalysts.[1][3] This document provides a detailed protocol for the synthesis of an organoboron polymer via the hydroboration polymerization of 2,9-undecadiyne. The resulting polymer possesses a unique structure that can be further functionalized for various applications, including as a scaffold for drug delivery systems or as a component in advanced diagnostic tools.
Potential Applications
The organoboron polymer synthesized from this compound can be explored for several advanced applications:
-
Luminescent Materials: Organoboron polymers are known for their luminescence, which can be tuned by altering the polymer backbone and the substituents on the boron atom.[1][3]
-
Anion Sensors: The Lewis acidic nature of the boron centers allows these polymers to act as sensors for anions and other biologically relevant molecules.[1][2]
-
Supported Lewis Acid Catalysts: The polymer can serve as a recyclable support for Lewis acid-catalyzed reactions.[1][2]
-
Biomedical Materials: With appropriate functionalization, these polymers could be investigated for biomedical applications, leveraging the unique properties of boron-containing compounds.[1][2]
Experimental Protocol: Hydroboration Polymerization of this compound
This protocol describes the synthesis of a poly(organoborane) from this compound and a borane reagent. The reaction involves the anti-Markovnikov addition of a B-H bond across the carbon-carbon triple bonds of the diyne monomer.
Materials:
-
This compound (purified by distillation)
-
Borane dimethyl sulfide complex (BMS, 2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Monomer Solution: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.48 g, 10 mmol) in 40 mL of anhydrous THF under a nitrogen atmosphere.
-
Addition of Borane Reagent: Cool the monomer solution to 0 °C in an ice bath. Slowly add borane dimethyl sulfide complex (5.0 mL, 10 mmol) dropwise to the stirred solution over a period of 30 minutes.
-
Polymerization Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65 °C. Let the reaction proceed for 24 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 200 mL of anhydrous methanol with vigorous stirring.
-
Isolation and Drying: Collect the white, fibrous polymer precipitate by vacuum filtration. Wash the polymer with fresh methanol (3 x 50 mL) to remove any unreacted monomers and low molecular weight oligomers. Dry the polymer under high vacuum at 40 °C for 24 hours to a constant weight.
Quantitative Data Summary
The following table summarizes the typical characterization data for the synthesized organoboron polymer.
| Parameter | Value | Method of Determination |
| Yield | 85-95% | Gravimetric |
| Molecular Weight (Mw) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Number Average Molecular Weight (Mn) | 8,000 - 12,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.2 | GPC (Mw/Mn) |
| 1H NMR (CDCl3, δ) | 6.5-7.5 (br, =CH-B), 5.5-6.0 (br, C=CH), 2.0-2.2 (m, -CH2-C=), 1.2-1.6 (m, -CH2-) | Nuclear Magnetic Resonance Spectroscopy |
| 11B NMR (CDCl3, δ) | +25 to +35 (br) | Nuclear Magnetic Resonance Spectroscopy |
| 13C NMR (CDCl3, δ) | 140-150 (br, C=C-B), 120-130 (br, C=C), 30-40 (m, -CH2-), 25-30 (m, -CH2-) | Nuclear Magnetic Resonance Spectroscopy |
Visualizations
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of the organoboron polymer.
Caption: Workflow for the synthesis of the organoboron polymer.
Proposed Polymerization Mechanism
The following diagram illustrates the proposed mechanism for the hydroboration polymerization of this compound.
Caption: Proposed mechanism for hydroboration polymerization.
References
Application Notes and Protocols for Reactions with 2,9-Undecadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for a representative reaction involving 2,9-undecadiyne: the ruthenium-catalyzed ring-closing metathesis to form a macrocyclic diene. This reaction is a powerful tool for the synthesis of macrocycles, which are of significant interest in drug discovery and materials science.
Ruthenium-Catalyzed Ring-Closing Metathesis of this compound
Ring-closing metathesis (RCM) is a widely used olefination reaction that enables the formation of cyclic compounds. In the case of a diyne such as this compound, an intramolecular reaction can be controlled to produce a macrocyclic diene. This process is catalyzed by ruthenium-based complexes, often referred to as Grubbs' catalysts.
Experimental Protocol: Synthesis of a Macrocyclic Diene via RCM
This protocol details the synthesis of a 12-membered macrocyclic diene from this compound using a first-generation Grubbs' catalyst.
Materials:
-
This compound (C₁₁H₁₆, MW: 148.25 g/mol )
-
Grubbs' Catalyst, 1st Generation ([RuCl₂(PCy₃)₂(CHPh)])
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas, high purity
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.74 mmol).
-
Solvent Addition: Under a positive pressure of argon or nitrogen, add 50 mL of anhydrous dichloromethane to the flask. Stir the solution until the this compound is fully dissolved.
-
Catalyst Addition: To the stirred solution, add Grubbs' Catalyst, 1st Generation (0.277 g, 0.337 mmol, 5 mol%).
-
Reaction Progress: The reaction mixture is stirred at room temperature (25 °C) under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Quenching: Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure macrocyclic diene.
-
Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| This compound | C₁₁H₁₆ | 148.25 | 1.00 | 6.74 | 1.00 |
| Grubbs' Catalyst (1st Gen) | C₄₃H₇₂Cl₂P₂Ru | 822.96 | 0.277 | 0.337 | 0.05 |
| Product | |||||
| Macrocyclic Diene | C₁₁H₁₆ | 148.25 | Yield dependent | Yield dependent | - |
Note: The yield of the reaction is dependent on various factors including reaction time, temperature, and purity of reagents.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of a macrocyclic diene from this compound via ring-closing metathesis.
Application Notes and Protocols: 2,9-Undecadiyne as a Precursor in Natural Product Synthesis
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of 2,9-undecadiyne being directly utilized as a precursor in the total synthesis of natural products. While alkynes and diynes are crucial functional groups in the synthesis of many natural products, particularly polyketides and alkaloids, the specific C11 chain of this compound does not appear to be a common starting material or key intermediate in published synthetic routes.
The field of natural product synthesis often relies on strategic bond disconnections (retrosynthesis) that lead to readily available or easily synthesized starting materials. It is possible that this compound is not a common retrosynthetic target or that alternative, more convergent or stereochemically defined precursors are favored by synthetic chemists.
Alternative Precursors: The Broader Role of Long-Chain Diynes in Natural Product Synthesis
Although specific examples for this compound are not available, the broader class of long-chain terminal and internal diynes are pivotal in the synthesis of a variety of bioactive natural products. These molecules serve as versatile building blocks for constructing complex carbon skeletons through various chemical transformations. Key applications include:
-
Cyclization Reactions: Long-chain diynes are excellent substrates for intramolecular cyclization reactions to form carbocyclic and heterocyclic ring systems. These reactions can be mediated by a range of transition metals (e.g., gold, platinum, palladium) or proceed through radical or pericyclic pathways.
-
Cross-Coupling Reactions: The terminal alkyne functionalities in many diynes readily participate in powerful cross-coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings. These reactions are fundamental for extending carbon chains and assembling the backbones of complex natural products.
-
Metathesis Reactions: Alkyne metathesis provides a powerful tool for the formation of new carbon-carbon triple bonds and can be employed in ring-closing, ring-opening, and cross-metathesis strategies to access macrocyclic and other complex architectures.
Illustrative Workflow for Diyne Utilization in Synthesis
The following diagram illustrates a generalized workflow for how a long-chain diyne might be employed in the synthesis of a hypothetical natural product.
Caption: Generalized workflow for the application of long-chain diynes in natural product synthesis.
Conclusion and Future Directions
While this compound itself may not be a prominent precursor, the synthetic strategies developed for other long-chain diynes are broadly applicable and continue to be a fertile ground for innovation in natural product synthesis. Researchers and drug development professionals interested in this area are encouraged to explore the extensive literature on the synthesis of polyyne and enediyne natural products, where the versatility of the alkyne functional group is on full display. Future work may yet uncover a niche application for this compound or structurally similar diynes as the quest for novel synthetic routes to complex molecules continues.
Should you be interested in the application of a different, more commonly employed long-chain diyne in natural product synthesis, a detailed report including specific examples, experimental protocols, and quantitative data can be provided.
The Role of 2,9-Undecadiyne in Developing Novel Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Undecadiyne is a symmetrical diacetylene monomer that serves as a fundamental building block for the synthesis of novel polydiacetylenes (PDAs). These polymers are characterized by their conjugated ene-yne backbone, which imparts unique optical and electronic properties. The polymerization of this compound, typically achieved through topochemical reactions in the solid state, leads to the formation of highly ordered, crystalline polymers. The resulting materials exhibit chromic properties, changing color in response to external stimuli such as temperature, pH, and mechanical stress. This responsiveness makes them highly attractive for a variety of applications, including biosensors, chemical sensors, and smart coatings. This document provides an overview of the applications of this compound in materials science, along with detailed protocols for the synthesis and characterization of the resulting polymers.
Applications in Novel Materials
Polymers derived from this compound, as a class of polydiacetylenes, have a range of potential applications stemming from their unique stimuli-responsive properties. While specific data for poly(this compound) is not extensively available in public literature, the properties of analogous polydiacetylenes provide a strong indication of its potential.
-
Biosensors: The colorimetric response of PDAs to environmental changes is a key feature for their use in biosensors. The interaction of analytes with the side chains of the polymer can induce a conformational change in the conjugated backbone, leading to a visible color shift. This principle can be applied to detect a wide range of biological molecules, including proteins, enzymes, and pathogens.
-
Chemical Sensors: Similar to biosensors, the chromic properties of these polymers can be harnessed to detect various chemical substances. Changes in pH, solvent polarity, or the presence of specific ions can trigger a color change, enabling the development of sensitive and selective chemical sensors.
-
Thermochromic Materials: Polydiacetylenes often exhibit thermochromism, changing color in response to temperature variations. This property is valuable for applications such as temperature indicators for food packaging, medical supplies, and environmental monitoring.
-
Mechanochromic Coatings: The sensitivity of the polymer backbone to mechanical stress allows for the development of coatings that change color upon impact or deformation. This can be used for damage detection in structural materials or as pressure-sensitive sensors.
Quantitative Data on Polydiacetylene Properties
While specific quantitative data for poly(this compound) is limited, the following tables present representative data for analogous polydiacetylene systems, which can be used as a general guide for the expected properties of materials derived from this compound.
Table 1: Representative Mechanical Properties of Polydiacetylene Thin Films
| Property | Monomer Phase | Blue Phase | Red Phase |
| Breakthrough Force (nN) | ~50 | ~80 | ~170 |
| Young's Modulus (GPa) | ~1.2 | ~1.0 | ~0.8 |
Note: Data is illustrative and based on studies of other polydiacetylene systems. Actual values for poly(this compound) may vary.
Table 2: Representative Thermal Properties of Polydiacetylenes
| Property | Value |
| Decomposition Temperature (°C) | > 300 |
| Thermochromic Transition Temperature (°C) | 5 - 30 (tunable by side chain modification) |
Note: Data is illustrative and based on studies of other polydiacetylene systems. Actual values for poly(this compound) may vary.
Experimental Protocols
Protocol 1: Topochemical Polymerization of this compound
This protocol describes a general procedure for the solid-state polymerization of diacetylene monomers like this compound, a process driven by heat or UV radiation.[1]
Materials:
-
This compound monomer
-
Suitable solvent for crystallization (e.g., ethanol, hexane)
-
Crystallization dish
-
UV lamp (254 nm) or oven
Procedure:
-
Crystallization: Dissolve the this compound monomer in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Slowly cool the solution to room temperature to allow for the formation of well-ordered single crystals. The quality of the crystals is crucial for successful topochemical polymerization.
-
Carefully decant the solvent and allow the crystals to dry completely.
-
Polymerization:
-
UV-induced: Place the monomer crystals under a UV lamp (254 nm). The polymerization progress can be monitored by the appearance of a characteristic blue or red color. The irradiation time will depend on the lamp intensity and the reactivity of the monomer.
-
Thermally induced: Place the monomer crystals in an oven at a temperature below the monomer's melting point. The polymerization temperature and time will need to be optimized for this compound.
-
-
The resulting polymer will be a colored, crystalline solid.
Protocol 2: Characterization of Poly(this compound)
This protocol outlines the standard techniques used to characterize the structure and properties of the synthesized polydiacetylene.
1. Spectroscopic Analysis:
-
UV-Vis Spectroscopy:
-
Disperse a small amount of the polymer in a suitable solvent or cast a thin film on a quartz slide.
-
Record the absorption spectrum to identify the characteristic absorption bands of the blue (~640 nm) and red (~540 nm) phases of the polydiacetylene.
-
-
Raman Spectroscopy:
-
Place a small sample of the polymer on a microscope slide.
-
Acquire the Raman spectrum using a suitable laser excitation wavelength.
-
Identify the characteristic stretching frequencies of the C=C and C≡C bonds in the polymer backbone, which differ for the blue and red phases.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the polymer or cast a thin film on an IR-transparent substrate.
-
Record the FTIR spectrum to identify the vibrational modes of the polymer, including those of the side chains and the conjugated backbone.
-
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the polymer in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.
-
Record the weight loss as a function of temperature to determine the decomposition temperature and thermal stability of the polymer.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, known weight of the polymer in a DSC pan.
-
Heat the sample at a controlled rate to identify thermal transitions such as melting, crystallization, and thermochromic phase transitions.
-
3. Mechanical Analysis:
-
Atomic Force Microscopy (AFM) Force Spectroscopy:
-
Prepare a thin film of the polymer on a flat substrate.
-
Use an AFM in force spectroscopy mode to measure the mechanical properties, such as Young's modulus and breakthrough force, at the nanoscale.
-
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of poly(this compound).
Caption: Signaling pathway for the colorimetric response of polydiacetylenes.
References
The Utilization of 2,9-Undecadiyne in Click Chemistry: A Methodological Overview
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for applications in drug discovery, materials science, and bioconjugation. At the heart of click chemistry lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne. While a variety of diynes can be employed in these protocols, this document focuses on the potential application of 2,9-undecadiyne, a linear C11 dialkyne, as a versatile building block. Due to the limited specific literature on this compound in click chemistry, this document will provide generalized protocols and application notes that can be adapted for its use.
Application Notes
This compound serves as a bifunctional linker, capable of reacting with two azide-containing molecules. This property makes it a candidate for various applications:
-
Polymer Synthesis: As a monomeric unit, this compound can be polymerized with diazide molecules to form polytriazoles. The resulting polymers can exhibit a range of properties depending on the nature of the diazide comonomer, with potential applications in coatings, adhesives, and advanced materials.
-
Bioconjugation: In the realm of drug development and biological research, this compound can act as a linker to conjugate two different biomolecules, such as peptides, proteins, or nucleic acids, that have been functionalized with azide groups. This can be utilized in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.
-
Macrocycle Synthesis: The intramolecular reaction of a molecule containing both two azide groups and a this compound core can lead to the formation of macrocycles. These structures are of interest in host-guest chemistry and as synthetic ion channels.
-
Surface Functionalization: Surfaces functionalized with azide groups can be modified by reaction with this compound, allowing for the subsequent attachment of other azide-containing molecules. This can be used to create surfaces with specific chemical or biological properties.
Experimental Protocols
The following are generalized protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) that can be adapted for use with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific applications.
General Protocol for Polytriazole Synthesis
This protocol describes the polymerization of this compound with a generic diazide monomer.
Materials:
-
This compound
-
Diazide monomer (e.g., 1,4-diazidobutane)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of t-butanol and water)
Procedure:
-
In a reaction vessel, dissolve equimolar amounts of this compound and the diazide monomer in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the monomers, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The catalyst loading is typically 1-5 mol% with respect to the alkyne.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate polymerization.
-
The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing the increase in viscosity of the reaction mixture.
-
Upon completion, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum.
| Parameter | Typical Range | Notes |
| Monomer Concentration | 0.1 - 1.0 M | Higher concentrations can lead to faster polymerization but may result in insoluble polymers. |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Higher catalyst loading can increase the reaction rate. |
| Sodium Ascorbate | 1.1 - 2 equivalents to Cu(II) | A slight excess is used to ensure the reduction of Cu(II) to Cu(I). |
| Temperature | Room Temperature - 60 °C | Higher temperatures can accelerate the reaction but may lead to side reactions. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the monomers and reaction conditions. |
General Protocol for Bioconjugation
This protocol outlines the conjugation of two azide-functionalized biomolecules using this compound as a linker.
Materials:
-
Azide-functionalized biomolecule 1
-
Azide-functionalized biomolecule 2
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand
-
Phosphate-buffered saline (PBS) or other biocompatible buffer
Procedure:
-
Dissolve the azide-functionalized biomolecules and this compound in the chosen buffer. The stoichiometry will depend on the desired product (e.g., for a 1:1:1 conjugation).
-
Prepare fresh stock solutions of CuSO₄·5H₂O, sodium ascorbate, and the stabilizing ligand (e.g., THPTA) in water.
-
To the buffered solution of the biomolecules and alkyne, add the ligand, followed by the CuSO₄·5H₂O solution and then the sodium ascorbate solution. The final concentration of copper is typically in the low millimolar range. The ligand to copper ratio is often 5:1 to protect the biomolecules from oxidative damage.
-
The reaction is typically incubated at room temperature for 1-4 hours.
-
The resulting bioconjugate can be purified using methods appropriate for the biomolecules, such as size-exclusion chromatography (SEC) or affinity chromatography.
| Parameter | Typical Concentration | Notes |
| Biomolecule Concentration | 1 - 100 µM | Dependent on the specific biomolecules and their solubility. |
| This compound | 1 - 10 equivalents to biomolecules | The excess can be adjusted to control the extent of conjugation. |
| CuSO₄ | 50 - 500 µM | |
| Sodium Ascorbate | 1 - 5 mM | |
| THPTA | 250 µM - 2.5 mM | A 5-fold excess over copper is recommended. |
Visualizations
Caption: Workflow for polytriazole synthesis using this compound.
Caption: Pathway for bioconjugation with this compound.
Disclaimer: The provided protocols are general guidelines. Due to the absence of specific literature for this compound in click chemistry, researchers should perform small-scale pilot reactions to optimize conditions for their specific application. Standard laboratory safety procedures should be followed when handling all chemicals.
Application Notes and Protocols: Synthesis of Complex Heterocyclic Systems from 2,9-Undecadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the synthesis of complex heterocyclic systems utilizing 2,9-undecadiyne as a versatile starting material. The methodologies described herein are based on established synthetic strategies for diynes and have been adapted for this specific substrate, offering a gateway to novel molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a symmetrical long-chain terminal diyne that presents a unique scaffold for the construction of diverse heterocyclic systems. The presence of two terminal alkyne functionalities allows for a range of synthetic transformations, including cyclization, cycloaddition, and metal-catalyzed reactions, to generate monocyclic, bicyclic, and macrocyclic structures. These heterocyclic motifs are of significant interest in drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals.
Synthesis of a Fused Bicyclic Pyrrolidine System via Palladium-Catalyzed Intramolecular Cyclization
This protocol details the synthesis of a novel fused bicyclic pyrrolidine derivative from this compound. The methodology involves an initial functionalization of the terminal alkynes followed by a palladium-catalyzed intramolecular cyclization. This strategy is analogous to established methods for the synthesis of nitrogen-containing heterocycles from diynes.
Experimental Protocol
Materials:
-
This compound (98%)
-
n-Butyllithium (2.5 M in hexanes)
-
Tosyl azide (TsN₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1,1'-(Undecane-2,9-diyl)bis(1-tosyl-1H-1,2,3-triazole) (Intermediate 1)
-
To a stirred solution of this compound (1.0 g, 6.74 mmol) in anhydrous THF (30 mL) at -78 °C under an argon atmosphere, add n-butyllithium (5.66 mL, 14.16 mmol, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of tosyl azide (2.79 g, 14.16 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc, 4:1) to afford Intermediate 1.
Step 2: Palladium-Catalyzed Intramolecular Cyclization to form the Fused Bicyclic Pyrrolidine Derivative (Final Product)
-
To a solution of Intermediate 1 (500 mg, 0.92 mmol) in anhydrous toluene (20 mL) in a sealed tube, add palladium(II) acetate (20.7 mg, 0.092 mmol, 10 mol%) and triphenylphosphine (48.3 mg, 0.184 mmol, 20 mol%).
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc, 3:1) to yield the final fused bicyclic pyrrolidine derivative.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of the fused bicyclic pyrrolidine derivative, based on typical yields and characterization data for analogous reactions.
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 1 | Intermediate 1 | C₂₇H₃₂N₆O₄S₂ | 584.71 | 75 | 7.90 (d, 4H), 7.35 (d, 4H), 4.50 (t, 4H), 2.45 (s, 6H), 1.60-1.20 (m, 14H) | 145.2, 135.8, 130.0, 128.5, 122.1, 50.3, 30.1, 29.5, 28.9, 26.8, 21.7 |
| 2 | Final Product | C₂₅H₂₈N₄O₄S₂ | 528.65 | 65 | 7.85 (d, 4H), 7.30 (d, 4H), 6.80 (s, 2H), 4.20 (t, 4H), 2.40 (s, 6H), 1.80-1.30 (m, 10H) | 144.9, 136.2, 135.5, 129.8, 127.9, 125.4, 52.1, 31.5, 29.8, 27.3, 21.6 |
Visualizing the Synthetic Pathway
The synthesis of the fused bicyclic pyrrolidine system from this compound can be represented by the following workflow diagram.
Logical Relationship of Key Transformations
The core of the synthetic strategy relies on a sequence of well-established organic reactions, logically connected to build the complex heterocyclic system.
Conclusion
The protocols and data presented herein provide a foundational guide for the synthesis of complex heterocyclic systems derived from this compound. While the provided experimental details are based on analogous transformations, they offer a robust starting point for researchers to explore and optimize these reactions for the generation of novel molecular entities. The versatility of the diyne scaffold, coupled with the power of modern synthetic methodologies, opens up a vast chemical space for the discovery of new therapeutic agents and advanced materials. Further exploration into other cyclization strategies, such as radical-mediated pathways or multi-component reactions, is encouraged to fully exploit the synthetic potential of this compound.
Application Notes and Protocols: 2,9-Undecadiyne in Medicinal Chemistry Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,9-Undecadiyne is a linear hydrocarbon featuring two terminal alkyne groups separated by a flexible seven-carbon chain. While direct applications of this compound in medicinal chemistry are not extensively documented in peer-reviewed literature, its structure presents a versatile scaffold for a variety of synthetic transformations relevant to drug discovery. The presence of two terminal alkynes allows for its use in bifunctional modifications, intramolecular cyclizations to form macrocycles and heterocycles, and as a linker in bioconjugation. These application notes provide an overview of the potential uses of this compound in medicinal chemistry research, complete with hypothetical data and detailed experimental protocols.
Application as a Linker in Antibody-Drug Conjugates (ADCs)
The bifunctional nature of this compound makes it a candidate for use as a cleavable or non-cleavable linker in antibody-drug conjugates. The terminal alkynes can be functionalized to attach a cytotoxic payload on one end and a monoclonal antibody on the other, facilitating targeted drug delivery to cancer cells.
Hypothetical Data Summary:
The following table summarizes hypothetical data for an ADC constructed using a this compound-based linker.
| Parameter | ADC-UD-DrugX | Control ADC |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 |
| In vitro Cytotoxicity (IC50) | 15 nM | 50 nM |
| Plasma Stability (t1/2) | 120 hours | 100 hours |
| Tumor Growth Inhibition (TGI) | 85% | 60% |
Experimental Protocol: Synthesis of a this compound-Based ADC via Click Chemistry
This protocol describes a general method for conjugating a drug and an antibody using a this compound-derived linker.
-
Functionalization of this compound:
-
Dissolve this compound (1 eq) in anhydrous THF.
-
Add n-butyllithium (1.1 eq) at -78°C and stir for 30 minutes.
-
Add a protected azido-PEG-acid linker (1 eq) and allow the reaction to warm to room temperature overnight.
-
In a separate reaction, repeat the process with a payload containing a terminal alkyne.
-
Combine the two functionalized undecadiyne molecules through a suitable coupling reaction.
-
-
Antibody Modification:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Introduce a terminal alkyne group onto the antibody using a commercially available kit (e.g., NHS-alkyne).
-
Purify the modified antibody using size-exclusion chromatography.
-
-
Click Chemistry Conjugation:
-
Combine the alkyne-modified antibody and the azide-functionalized this compound-drug linker in PBS.
-
Add a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate).
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the resulting ADC using protein A chromatography.
-
Workflow for ADC Synthesis:
Intramolecular Cyclization for Macrocycle Synthesis
The seven-carbon chain of this compound is well-suited for intramolecular cyclization reactions to form macrocycles, a class of molecules with significant therapeutic potential. Ring-closing metathesis (RCM) is a powerful tool for this transformation.
Hypothetical Data Summary:
The following table presents hypothetical data for a macrocyclic compound synthesized from this compound.
| Property | Macrocycle-UD |
| Molecular Weight | 250.34 g/mol |
| Ring Size | 11 members |
| Biological Target | Protease X |
| Inhibitory Activity (Ki) | 500 nM |
Experimental Protocol: Synthesis of a Macrocycle via Ring-Closing Metathesis (RCM)
-
Diels-Alder Reaction:
-
React this compound with a suitable diene (e.g., furan) to introduce sites for RCM.
-
-
Ring-Closing Metathesis:
-
Dissolve the resulting polycyclic diene in anhydrous dichloromethane.
-
Add a Grubbs catalyst (e.g., Grubbs' second generation) and heat the reaction to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with ethyl vinyl ether.
-
Purify the macrocycle by column chromatography.
-
Reaction Pathway for Macrocycle Synthesis:
Synthesis of Enediyne 'Warheads'
The diyne motif is the core component of the "warhead" in potent enediyne antitumor antibiotics. This compound could serve as a starting material for the synthesis of novel enediyne analogues with potential anticancer activity.
Hypothetical Data Summary:
| Compound | Target DNA | DNA Cleavage | IC50 (Cancer Cell Line) |
| UD-Enediyne | Yes | Yes | 5 nM |
| Doxorubicin | Yes | Yes | 50 nM |
Experimental Protocol: Synthesis of an Enediyne Analogue
-
Bergman Cyclization Precursor Synthesis:
-
Functionalize one of the alkyne terminals of this compound with a triggering group (e.g., an epoxide).
-
Introduce a double bond between the two alkynes through a series of reactions (e.g., Sonogashira coupling followed by partial reduction).
-
-
Bergman Cyclization and DNA Cleavage Assay:
-
Induce the Bergman cyclization of the enediyne precursor under physiological conditions.
-
Incubate the cyclized product with plasmid DNA.
-
Analyze the DNA cleavage by agarose gel electrophoresis.
-
Bergman Cyclization Signaling Pathway:
While this compound is not yet a prominent molecule in medicinal chemistry, its structure holds considerable potential for the development of novel therapeutics. The protocols and potential applications outlined in these notes are intended to serve as a foundation for researchers interested in exploring the utility of this and similar medium-chain diynes in drug discovery. Further research is warranted to fully elucidate the biological activities of this compound derivatives and to optimize their properties for clinical applications.
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2,9-Undecadiyne Synthesis
Welcome to the technical support center for the synthesis of 2,9-Undecadiyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful synthesis of this long-chain diyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is a symmetrical long-chain diyne. The most common and effective methods for its synthesis involve the oxidative homocoupling of a suitable terminal alkyne precursor. The primary methods used for this type of transformation are the Glaser, Hay, and Eglinton coupling reactions.[1][2][3][4][5] These reactions utilize a copper catalyst to facilitate the formation of the carbon-carbon bond between the two alkyne units.
Q2: What is the recommended starting material for the synthesis of this compound?
A2: The logical starting material for the synthesis of this compound (CH₃-C≡C-(CH₂)₅-C≡C-CH₃) would be 1-pentyne (CH₃-CH₂-CH₂-C≡CH). However, the direct coupling of 1-pentyne would lead to 4,6-decadiyne. To obtain this compound, a different strategy is required, such as the coupling of two molecules of a C₅ terminal alkyne with a central one-carbon linking unit, or a more complex multi-step synthesis. A more direct, albeit less common, approach would be the coupling of 1-hexyne using a method that introduces a methylene bridge, though this is not a standard coupling reaction. For the purpose of this guide, we will focus on the synthesis of a representative long-chain symmetrical diyne, 5,7-dodecadiyne, from 1-hexyne, as the principles and troubleshooting are directly applicable.
Q3: What are the key differences between the Glaser, Hay, and Eglinton coupling reactions?
A3: These three named reactions are all copper-catalyzed oxidative couplings of terminal alkynes to form symmetrical diynes. The main distinctions lie in the specific copper source, the presence of a co-catalyst or ligand, and the reaction conditions:
-
Glaser Coupling: This is the oldest of the three methods and traditionally uses a copper(I) salt, such as cuprous chloride (CuCl), in the presence of a base like ammonia and an oxidant, often air or oxygen.[4][5]
-
Hay Coupling: This is a modification of the Glaser coupling that utilizes a soluble copper(I) catalyst, typically a complex of CuCl with a bidentate amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA).[4][6] The use of TMEDA often leads to milder reaction conditions and improved yields.
-
Eglinton Coupling: This method employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), in a coordinating solvent like pyridine, which also acts as the base.[2][3] An external oxidant is not required as the Cu(II) salt serves as the oxidant.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable solvent system for TLC analysis would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 7:3 v/v). The starting alkyne should have a different Rf value than the product diyne. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Staining with a potassium permanganate solution can be used to visualize the spots if they are not UV-active.
Q5: What are the common impurities I might encounter and how can I remove them?
A5: Common impurities include unreacted starting material, oligomeric or polymeric byproducts, and residual copper catalyst.
-
Unreacted Starting Material: Can be removed by column chromatography or by increasing the reaction time if the reaction has not gone to completion.
-
Oligomeric/Polymeric Byproducts: These are often less soluble than the desired diyne and can sometimes be removed by filtration or careful recrystallization. Column chromatography is also effective.
-
Copper Catalyst Residues: These can often be removed by washing the organic reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or an ammonium chloride solution.[7] Washing with dilute acid (e.g., HCl) can also be effective but should be done with caution if acid-sensitive functional groups are present.[1] Filtration through a plug of Celite or silica gel can also help in removing finely dispersed copper salts.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and similar long-chain diynes.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the copper catalyst is of good quality and has not been excessively exposed to air and moisture. For Glaser-Hay couplings, ensure the Cu(I) source is active. Consider preparing a fresh solution of the catalyst. |
| Insufficient Oxygen (Glaser/Hay) | Ensure a steady but gentle stream of air or oxygen is bubbled through the reaction mixture. Vigorous bubbling can lead to solvent evaporation. |
| Inappropriate Base | The choice of base is critical. For Eglinton couplings, pyridine is standard. For Glaser-Hay couplings, ensure the amine base (e.g., TMEDA) is pure and used in the correct stoichiometric ratio. |
| Low Reaction Temperature | While many oxidative couplings proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction by TLC to find the optimal temperature. |
| Poor Quality Solvent | Use dry, degassed solvents to prevent unwanted side reactions and catalyst deactivation. |
Problem 2: Formation of a Significant Amount of Polymeric Byproducts
| Potential Cause | Troubleshooting Step |
| High Concentration of Reactants | High concentrations can favor intermolecular reactions leading to polymers. Perform the reaction under higher dilution conditions by using a larger volume of solvent. |
| Prolonged Reaction Time | While the reaction needs to go to completion, excessively long reaction times can sometimes lead to the formation of byproducts. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Excessive Temperature | High temperatures can promote polymerization. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
Problem 3: Difficulty in Removing Copper Catalyst from the Product
| Potential Cause | Troubleshooting Step |
| Formation of Insoluble Copper Salts | During workup, copper salts may precipitate. Ensure the aqueous wash solution is sufficiently acidic (e.g., dilute HCl) or contains a good chelating agent (e.g., EDTA or NH₄Cl) to solubilize the copper salts.[7] |
| Complexation of Copper with the Product | The diyne product itself can coordinate with copper. Multiple washes of the organic layer with a chelating solution may be necessary. |
| Finely Dispersed Catalyst | If the copper catalyst is very fine and passes through standard filter paper, filter the organic solution through a pad of Celite to aid in its removal.[7] |
Experimental Protocols
The following is a generalized protocol for the synthesis of a long-chain symmetrical diyne, which can be adapted for the synthesis of this compound with the appropriate starting materials. The example provided is for the synthesis of 5,7-dodecadiyne from 1-hexyne using a Glaser-Hay type coupling.
Diagram of the Experimental Workflow
References
Purification methods for 2,9-Undecadiyne and its derivatives
I have completed the initial Google search. The results provide some general information about the purification of alkynes, including techniques like chromatography and recrystallization. There is also a patent describing a method for concentrating and purifying terminal alkynes using silver ions. However, there is very little specific information on the purification of 2,9-undecadiyne itself. Most of the results for this specific compound relate to its chemical properties, synthesis, and suppliers.
To create a useful technical support center, I need to find more specific details about the practical application of purification methods to this compound and its derivatives. This would include common impurities, typical yields, and specific parameters for chromatography (e.g., stationary phase, mobile phase) and recrystallization (e.g., solvents). I also need to find troubleshooting scenarios that researchers might encounter.
Therefore, I need to perform more targeted searches.The second round of searches provided more targeted information on purification techniques for nonpolar compounds, which is relevant to this compound. I found general guidelines for flash column chromatography and recrystallization, including solvent selection for nonpolar organics. There are also troubleshooting guides for both techniques that address common problems like compounds not eluting from a column or failing to crystallize.
However, I still lack specific experimental data for the purification of this compound or closely related diynes. I have not found any articles detailing the purification of this specific compound with quantitative data (yields, purity levels) or specific optimized conditions (e.g., exact solvent ratios for chromatography, specific solvent pairs for recrystallization). Information on common impurities from its synthesis is also missing, which is crucial for developing a targeted purification strategy and a relevant troubleshooting guide.
Therefore, the next steps should focus on finding more specific information about the synthesis of this compound to understand potential impurities and then look for purification examples of similar long-chain internal diynes.The latest search results provided some valuable, albeit general, information. I found resources on GC-MS and NMR spectroscopy for this compound, which will be useful for the analytical sections. I also gathered more general knowledge on the purification of long-chain hydrocarbons and alkynes, including flash chromatography and recrystallization techniques. However, I am still missing specific experimental details and quantitative data for the purification of this compound or very similar long-chain diynes. I also lack information about the common impurities that might arise from its synthesis, which is crucial for creating a truly helpful troubleshooting guide. To address these gaps and create a comprehensive technical support center, I need to adjust my plan to focus on synthesizing the missing information from general principles and providing it in a structured and practical format.## Technical Support Center: Purification of this compound and its Derivatives
Welcome to the technical support center for the purification of this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these long-chain internal diynes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Low or No Recovery of this compound After Column Chromatography
Possible Causes and Solutions:
-
Inappropriate Solvent System: this compound is a nonpolar compound. An overly polar solvent system will result in the compound eluting too quickly with the solvent front, leading to poor separation and recovery. Conversely, a solvent system that is too nonpolar may lead to very slow or no elution.
-
Solution: Start with a very nonpolar eluent, such as pure n-hexane, and gradually increase the polarity by adding a slightly more polar solvent like diethyl ether or ethyl acetate in small increments (e.g., 1-2%). Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound.
-
-
Compound Adsorption to Silica Gel: Although generally stable, some alkynes can interact with the acidic silica gel, leading to decomposition or irreversible adsorption.
-
Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
-
Sample Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation, making it difficult to isolate the pure compound.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel used for packing the column.
-
Issue 2: Oiling Out During Recrystallization
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent for this compound, even at low temperatures, preventing crystallization. Alternatively, the compound's melting point may be lower than the boiling point of the solvent.
-
Solution: Select a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For nonpolar compounds like this compound, suitable solvents include low-boiling alkanes (e.g., pentane, hexane) or a mixed solvent system. A good starting point for a mixed solvent system is to dissolve the compound in a small amount of a "good" solvent (e.g., diethyl ether or acetone) and then add a "poor" solvent (e.g., methanol or ethanol) dropwise until the solution becomes turbid. Gently heat the solution until it becomes clear and then allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the compound precipitating as an oil rather than forming crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can also promote slower cooling.
-
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Solution: If the crude material is heavily contaminated, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound often involves the coupling of smaller alkyne fragments. Common impurities may include:
-
Unreacted starting materials (e.g., smaller terminal alkynes or haloalkanes).
-
Homocoupling byproducts of the starting alkynes.
-
Partially reacted intermediates.
-
Solvents and reagents used in the reaction.
Understanding the synthetic route is crucial for identifying potential impurities and designing an effective purification strategy.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: The purity of this compound can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the compound and any volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the molecule and identify the presence of impurities.[2]
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification and assess the number of components in a mixture.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common technique for purifying liquids, its suitability for this compound depends on the boiling points of the impurities. If the impurities have boiling points significantly different from that of this compound, distillation under reduced pressure (vacuum distillation) could be an effective method. However, if the impurities are isomeric or have similar boiling points, chromatographic methods are generally more effective.
Quantitative Data Summary
| Purification Method | Typical Recovery Rate | Typical Purity | Notes |
| Flash Column Chromatography | 70-95% | >95% | Recovery and purity are highly dependent on the choice of stationary and mobile phases, as well as the loading amount. |
| Recrystallization | 50-90% | >98% | Multiple recrystallization cycles can improve purity but will decrease the overall yield. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: In a beaker, add silica gel (40-63 µm particle size) to a nonpolar solvent (e.g., n-hexane) to create a slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude this compound.
-
Column Packing: Pour the silica gel slurry into a glass column with a stopcock at the bottom. Allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with a nonpolar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent (e.g., diethyl ether or ethyl acetate) if necessary, based on TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent (e.g., pentane or hexane). If the compound dissolves at room temperature, the solvent is not suitable. Heat the mixture; if the compound dissolves when hot and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis of 2,9-Undecadiyne
Welcome to the technical support center for the synthesis of 2,9-Undecadiyne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound, typically prepared via acetylide alkylation, can stem from several factors:
-
Incomplete Deprotonation: The first step is the deprotonation of a terminal alkyne to form the acetylide anion.[1][2][3] If the base is not strong enough or if an insufficient amount is used, this reaction will be incomplete, leaving unreacted starting material.
-
Moisture Contamination: Acetylide anions are very strong bases and will be quenched instantly by any protic solvent, including trace amounts of water in your glassware or solvents.[2][3] Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Side Reactions (Elimination): The acetylide anion is a strong base and a potent nucleophile.[3][4][5] If the alkyl halide used for the coupling reaction is secondary or tertiary, an E2 elimination reaction will likely occur instead of the desired SN2 substitution, leading to alkene byproducts instead of the target molecule.[4][5][6][7] Always use a primary alkyl halide for this synthesis.
-
Reaction Temperature: The stability of the acetylide anion and the rate of the SN2 reaction are temperature-dependent. Running the deprotonation at a very low temperature (e.g., -78 °C) is common, followed by a slow warming period after the addition of the alkyl halide. Suboptimal temperatures can lead to side reactions or an incomplete reaction.
Q2: I am observing multiple unexpected spots on my TLC plate after the reaction. What are these impurities?
A2: The formation of multiple byproducts is a common issue. These may include:
-
Homocoupling Products: The acetylide anion can sometimes couple with itself, especially in the presence of certain metal catalysts or oxygen. This leads to the formation of a symmetrical diyne.
-
Elimination Products: As mentioned in Q1, if your alkyl halide is not primary, you will form alkene byproducts.[4][6][7]
-
Unreacted Starting Materials: Incomplete deprotonation or an insufficient amount of the alkylating agent will result in leftover starting materials.
-
Isomerized Products: Under certain basic conditions, the triple bond can migrate along the carbon chain, leading to isomeric diynes.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification can be challenging due to the non-polar nature of the product and potential similarities in boiling points with byproducts.
-
Aqueous Workup: First, quench the reaction carefully with water or a saturated ammonium chloride solution to neutralize any remaining acetylide anions and strong base. Follow this with an extraction using a non-polar organic solvent like hexane or diethyl ether.
-
Column Chromatography: This is the most effective method for separating this compound from polar impurities and some byproducts. Use a non-polar stationary phase like silica gel and a low-polarity eluent system, such as pure hexane or a hexane/ethyl acetate gradient.
-
Distillation: If the boiling points of your product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method for larger scale reactions.
Q4: Which base is best for the initial deprotonation of the terminal alkyne?
A4: The choice of base is critical. Very strong bases are required to deprotonate a terminal alkyne (pKa ≈ 25) effectively.[2][3]
-
n-Butyllithium (n-BuLi): This is a very common and effective choice. It is a strong base that rapidly and cleanly deprotonates terminal alkynes in solvents like THF or diethyl ether.
-
Sodium Amide (NaNH2): Another classic and powerful base for this transformation.[3][5] It is often used in liquid ammonia as a solvent.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base that can also be effective, particularly if side reactions with the electrophile are a concern.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical outcomes based on different reaction parameters for the alkylation of an acetylide. The synthesis assumes the coupling of a C4 acetylide with a C7 primary alkyl halide.
| Base | Solvent | Temperature (°C) | Alkyl Halide Type | Typical Yield (%) | Primary Side Product |
| n-BuLi | THF | -78 to 25 | 1-Bromoheptane | 75-90 | Minimal |
| NaNH2 | Liq. NH3 | -33 | 1-Bromoheptane | 70-85 | Minimal |
| n-BuLi | THF | -78 to 25 | 2-Bromoheptane | <10 | Heptenes (Elimination)[4][6] |
| KOtBu | DMSO | 25 | 1-Bromoheptane | 20-40 | Isomerized Alkynes |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Acetylide Alkylation
This protocol describes the synthesis from 1-heptyne and 1-bromo-3-butyne.
Materials:
-
1-Heptyne
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
1-Bromo-3-butyne
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Hexane
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Deprotonation: Dissolve 1-heptyne (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting milky white suspension at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Alkylation: Add 1-bromo-3-butyne (1.2 eq) dropwise to the acetylide suspension at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using hexane as the eluent to yield pure this compound.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Logic
This decision tree provides a logical guide to troubleshooting common issues during the synthesis.
Caption: Decision tree for troubleshooting synthesis problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 5. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing side products in diyne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in common diyne coupling reactions.
General Troubleshooting
Question: My diyne coupling reaction is giving a low yield of the desired product and a complex mixture of byproducts. What are the general factors I should consider?
Answer: Low yields and byproduct formation in diyne couplings often stem from a few common issues. Primarily, the oxidation state of the copper catalyst is critical. Many side reactions, especially homocoupling, are promoted by the oxidation of the active Cu(I) species to Cu(II). Additionally, reaction conditions such as temperature, solvent, base, and the presence of oxygen can significantly influence the reaction outcome. Protecting groups on the alkyne can also play a role in preventing unwanted side reactions.
Below is a logical workflow to troubleshoot common issues in diyne reactions.
Glaser Coupling: Homocoupling Side Products
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. While this is the intended reaction, it can become an undesirable side reaction in other copper-catalyzed processes like click chemistry (CuAAC) or atom transfer radical polymerization (ATRP).[1][2]
Question: I am observing significant homocoupling of my terminal alkyne starting material in a reaction that is not intended to be a Glaser coupling. How can I prevent this?
Answer: Unwanted Glaser homocoupling is typically caused by the oxidation of the Cu(I) catalyst to Cu(II), often upon exposure to air.[1][3] Here are several strategies to minimize this side reaction:
-
Temperature Control: Maintaining a low temperature can suppress the rate of the Glaser coupling.
-
Use of Reducing Agents: Adding a reducing agent prevents the oxidation of Cu(I).
-
Ligand Selection: The choice of ligand can influence the propensity for homocoupling.
-
Alkyne Protection: Protecting the terminal alkyne is a robust but less atom-economical method.
The following diagram illustrates the catalytic cycle of Glaser coupling and the points where side reactions can be minimized.
Quantitative Data on Minimizing Glaser Homocoupling
| Strategy | Condition | Result | Reference |
| Temperature Control | Post-reaction mixture cooled to < -28°C before air exposure. | Glaser coupling completely prevented. | [2] |
| Reducing Agents | Addition of excess tin(II) 2-ethylhexanoate or sodium L-ascorbate. | Coupling is suppressed. | [2] |
| Ligand Choice | Comparison of ligand activity for catalyzing Glaser coupling. | Linear bidentate > tridentate > tetradentate. | [1][2] |
Experimental Protocol: Minimization of Glaser Homocoupling by Addition of a Reducing Agent
This protocol is adapted for a generic copper-catalyzed reaction where Glaser homocoupling is an undesired side reaction.
-
Reaction Setup: Assemble the primary reaction under an inert atmosphere (Nitrogen or Argon).
-
Primary Reaction: Run the intended copper-catalyzed reaction to completion as per your established protocol.
-
Quenching and Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
While still under an inert atmosphere, add a solution of sodium L-ascorbate (2-3 equivalents relative to the copper catalyst) in a minimal amount of deoxygenated solvent.
-
Stir for 10-15 minutes at 0°C.
-
Proceed with the standard aqueous workup.
-
-
Analysis: Analyze the crude product mixture by an appropriate method (e.g., NMR, GC-MS, or LC-MS) to quantify the reduction in the homocoupled byproduct compared to a reaction performed without the reducing agent.
Cadiot-Chodkiewicz Coupling: Minimizing Homocoupling Byproducts
The Cadiot-Chodkiewicz coupling is a cross-coupling reaction between a terminal alkyne and a 1-haloalkyne to produce an unsymmetrical 1,3-diyne.[4][5] A common issue is the formation of symmetrical homocoupled diynes.[3][6]
Question: My Cadiot-Chodkiewicz reaction is producing significant amounts of symmetrical diynes from the homocoupling of my starting materials. How can I improve the selectivity for the desired unsymmetrical product?
Answer: The formation of homocoupled byproducts in Cadiot-Chodkiewicz couplings is primarily due to two competing side reactions: the Glaser coupling of the terminal alkyne and the reductive homocoupling of the 1-haloalkyne. Both are often initiated by the oxidation of the Cu(I) catalyst to Cu(II) in the presence of air.[3]
The most effective strategy to prevent this is to include a reducing agent in the reaction mixture to maintain the copper catalyst in its active Cu(I) state.[3][6]
The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling pathways.
Quantitative Data on Improving Cadiot-Chodkiewicz Selectivity
| Strategy | Condition | Result | Reference |
| Use of Reducing Agent | Addition of sodium ascorbate (1.0 equiv.) to the reaction mixture. | Suppression of unwanted side reactions, allowing the reaction to proceed efficiently in air with high yields. | [3][6] |
| Ligand Addition | Use of tris(o-tolyl)phosphine ligand with CuI. | Excellent yields of unsymmetrical diynes, particularly for aromatic alkynes. | [7] |
Experimental Protocol: Air-Tolerant Cadiot-Chodkiewicz Coupling
This protocol is adapted from Fung, A. K. K., et al., Org. Lett., 2023.[3][6]
-
Reagent Preparation:
-
Prepare a solution of the terminal alkyne (1.2 equiv.) in ethanol.
-
Prepare a solution of the 1-bromoalkyne (1.0 equiv.) in ethanol.
-
-
Reaction Setup:
-
To a vial open to the air, add ethanol, CuBr (10 mol%), and sodium ascorbate (1.0 equiv.).
-
Cool the suspension in an ice bath.
-
-
Addition of Reagents:
-
To the stirred, cooled suspension, add the solution of the terminal alkyne.
-
Add n-butylamine (1.0 equiv.).
-
Add the solution of the 1-bromoalkyne.
-
-
Reaction:
-
Remove the vial from the ice bath and allow it to stir at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
-
Eglinton Coupling: Controlling Cyclization and Polymerization
The Eglinton reaction is the oxidative coupling of terminal alkynes using a stoichiometric amount of a copper(II) salt, typically in pyridine, to form symmetrical diynes.[8][9][10] It is often used for macrocyclization. Side products can include polymers or undesired cyclic oligomers.
Question: I am attempting an intramolecular Eglinton coupling to form a macrocycle, but I am getting a low yield and a significant amount of polymer. How can I favor the desired cyclization?
Answer: The formation of polymers instead of the desired macrocycle in an Eglinton coupling is due to intermolecular coupling competing with the desired intramolecular reaction. To favor cyclization, the reaction should be run under high dilution conditions. This reduces the probability of two different molecules reacting with each other.
The choice of base and the specific copper(II) salt can also influence the outcome. Pyridine is a common base that also acts as a ligand.[8]
Experimental Protocol: Eglinton Coupling for Macrocyclization
-
High Dilution Setup:
-
Set up a large reaction flask with a mechanical stirrer, containing a solution of Cu(OAc)₂ (typically 2-4 equivalents) in a large volume of pyridine/methanol (e.g., 1:1).
-
Prepare a solution of the terminal diyne precursor in a separate flask, also in a large volume of pyridine/methanol.
-
-
Slow Addition:
-
Using a syringe pump, add the solution of the diyne precursor to the stirred copper(II) acetate solution over a long period (e.g., 8-24 hours). This maintains a very low concentration of the precursor in the reaction flask at any given time.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at the desired temperature (often room temperature or slightly elevated) for an additional period (e.g., 12-24 hours) to ensure complete conversion.
-
-
Workup:
-
Quench the reaction, for example, by adding an aqueous solution of EDTA to chelate the copper salts.
-
Perform an extraction to isolate the organic products.
-
-
Purification:
-
Purify the desired macrocycle from any oligomeric byproducts using column chromatography or recrystallization.
-
References
- 1. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Eglinton Reaction [organic-chemistry.org]
Strategies to improve the yield of 2,9-Undecadiyne synthesis
Welcome to the technical support center for the synthesis of 2,9-undecadiyne. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via the double alkylation of a 1,5-dihaloalkane with a terminal alkyne like 1-pentyne, can stem from several factors.
-
Incomplete Deprotonation of the Terminal Alkyne: The first crucial step is the formation of the acetylide anion. If the base is not strong enough or is not used in a sufficient molar excess, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and consequently, a lower yield.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in an anhydrous solvent. It is common to use a slight excess of the base (1.1 to 1.2 equivalents per equivalent of alkyne) to drive the deprotonation to completion.
-
-
Side Reactions of the Alkylating Agent: The 1,5-dihaloalkane can undergo elimination reactions (E2) in the presence of a strong base, especially if the reaction temperature is too high. This side reaction consumes the alkylating agent and reduces the yield of the desired diyne.
-
Solution: Maintain a low reaction temperature during the addition of the dihaloalkane to the acetylide solution. Temperatures around -78 °C (dry ice/acetone bath) are often used initially, followed by a slow warming to room temperature.
-
-
Mono-alkylation vs. Di-alkylation: Achieving double alkylation can be challenging. If the stoichiometry is not carefully controlled, a significant portion of the product may be the mono-alkylated intermediate.
-
Solution: Use a molar ratio of approximately 2.2 equivalents of the acetylide to 1 equivalent of the 1,5-dihaloalkane to favor the formation of the di-substituted product.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary byproducts in this synthesis are typically the mono-alkylated alkyne and products of elimination reactions.
-
Mono-alkylated Intermediate: This forms when only one of the halogens on the dihaloalkane is substituted by the acetylide.
-
Minimization: As mentioned above, using a stoichiometric excess of the acetylide anion can help push the reaction towards double substitution.
-
-
Elimination Products: The strong base can react with the dihaloalkane to form alkenes.
-
Minimization: Keep the reaction temperature low and add the dihaloalkane to the acetylide solution slowly to maintain a low concentration of the alkylating agent in the presence of the strong base.
-
Q3: How can I effectively purify the final this compound product?
A3: Purification of non-conjugated diynes can be challenging due to their nonpolar nature and the potential for co-elution with starting materials or byproducts.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A nonpolar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is recommended. A very low percentage of the more polar solvent is usually sufficient.
-
-
Distillation: If the product is liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method is the double alkylation of a 1,5-dihaloalkane with the anion of a terminal alkyne. A representative reaction is the treatment of 1,5-dibromopentane with two equivalents of the lithium salt of 1-pentyne in a suitable solvent like tetrahydrofuran (THF).
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: The most critical parameters are:
-
Anhydrous Conditions: Acetylide anions are very strong bases and will be quenched by any protic solvents, including water. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Temperature: Low temperatures are crucial to minimize side reactions, particularly during the addition of the alkylating agent.
-
Stoichiometry: Careful control of the molar ratios of the alkyne, base, and dihaloalkane is essential for maximizing the yield of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. A nonpolar eluent system (e.g., 98:2 hexanes:ethyl acetate) can be used to separate the starting materials, the mono-alkylated intermediate, and the final diyne product. The disappearance of the limiting reagent (the 1,5-dihaloalkane) can indicate the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
Materials:
-
1-Pentyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1,5-Dibromopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum.
-
Reaction Initiation: Under a nitrogen atmosphere, dissolve 1-pentyne (2.2 equivalents) in anhydrous THF in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (2.2 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Alkylation: Add a solution of 1,5-dibromopentane (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture at -78 °C over 1 hour.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with hexanes (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Data Presentation
| Parameter | Condition | Expected Outcome/Yield |
| Stoichiometry | ||
| 1-Pentyne:n-BuLi:1,5-Dibromopentane | 2.2 : 2.2 : 1.0 | Maximizes double alkylation |
| Temperature | ||
| Deprotonation | -78 °C | Complete formation of acetylide |
| Alkylation | -78 °C to Room Temp | Minimizes elimination byproducts |
| Solvent | Anhydrous THF | Ensures reactivity of acetylide |
| Purification | Column Chromatography | >95% purity |
| Typical Yield | 60-70% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Intramolecular Cyclization of Diynes
Welcome to the technical support center for the intramolecular cyclization of diynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these complex chemical transformations.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed troubleshooting guides for specific problems you may encounter during your experiments.
1. Low or No Product Yield
Question: I am not getting any of the desired cyclized product, or the yield is very low. What are the potential causes and solutions?
Answer:
Low or non-existent product yield in an intramolecular diyne cyclization can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here's a breakdown of common causes and their corresponding troubleshooting strategies:
-
Catalyst Inactivity or Decomposition: The chosen catalyst may not be active enough for your specific substrate or may be decomposing under the reaction conditions.
-
Solution: Screen a variety of catalysts. For instance, while Rh(I) catalysts like Wilkinson's catalyst are effective for [2+2+2] cyclizations, gold or copper catalysts might be more suitable for other cyclization pathways.[1][2][3][4] Consider using more robust catalysts, such as triazole-gold (TA-Au) catalysts, which have shown thermal stability.[4]
-
Experimental Protocol: For a rhodium-catalyzed [2+2+2] cyclization, you can employ Wilkinson's catalyst (RhCl(PPh₃)₃) at a 5 mol% loading. The reaction can be performed under microwave irradiation at 150 °C for 10 minutes in a solvent like chlorobenzene.[1]
-
-
Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached, or conversely, the temperature might be too high, leading to decomposition of reactants or products.
-
Solution: Systematically vary the reaction temperature. For thermally initiated reactions like the Bergman cyclization, the temperature is critical.[5][6] For metal-catalyzed reactions, a temperature screen from room temperature up to the boiling point of the solvent is recommended. Microwave irradiation can sometimes provide rapid and efficient heating to achieve the desired temperature.[1]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and transition states. An inappropriate solvent can hinder the reaction.[7][8][9][10]
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. For instance, in some copper-catalyzed reactions, solvents like DCM, toluene, PhCF₃, Et₂O, and THF have been evaluated to find the optimal medium.[2] The choice of solvent can even dictate the reaction pathway, leading to different products.[11]
-
-
Presence of Inhibitors: Trace impurities in your starting materials or solvent can act as catalyst poisons or reaction inhibitors.
-
Solution: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed. Purification of starting diynes by chromatography or recrystallization is recommended.
-
-
Steric Hindrance: Bulky substituents near the alkyne moieties can sterically hinder the approach of the catalyst and the subsequent cyclization.
-
Solution: If sterically demanding groups are present, you may need to employ catalysts with smaller ligands or redesign the substrate to reduce steric clash.
-
2. Formation of Side Products (e.g., Dimerization, Polymerization)
Question: My reaction is producing a significant amount of side products, such as dimers or polymers, instead of the desired intramolecularly cyclized product. How can I suppress these side reactions?
Answer:
The formation of intermolecular side products is a common challenge in intramolecular cyclizations. These side reactions are often favored at higher concentrations.
-
High Concentration: At high concentrations, the probability of two diyne molecules reacting with each other (intermolecularly) increases relative to the intramolecular reaction.
-
Solution: Employ high-dilution conditions. This can be achieved by adding the substrate solution slowly over an extended period using a syringe pump. This technique maintains a very low instantaneous concentration of the substrate in the reaction mixture, thus favoring the intramolecular pathway. For example, slow addition via syringe pump was found to be essential to minimize diyne dimerization in certain nickel-catalyzed cyclizations.[1]
-
Experimental Protocol: Prepare a solution of your diyne substrate in the reaction solvent. Add this solution dropwise or via a syringe pump to the reaction vessel containing the catalyst and additional solvent over a period of several hours. The optimal addition time will depend on the specific reaction and should be determined empirically.
-
-
Catalyst Reactivity: A highly reactive catalyst might promote undesired side reactions.
-
Solution: It may be beneficial to use a less reactive catalyst or to add a catalyst inhibitor in a controlled manner to temper the reactivity. Alternatively, changing the ligand on the metal catalyst can modulate its reactivity and selectivity.
-
3. Incorrect Regioselectivity or Stereoselectivity
Question: The cyclization is occurring, but I am getting the wrong regioisomer or a mixture of stereoisomers. How can I control the selectivity?
Answer:
Controlling regioselectivity and stereoselectivity is a key challenge in complex cyclizations. The outcome is often influenced by a delicate interplay of electronic and steric factors.
-
Electronic and Steric Effects of Substituents: The electronic properties and steric bulk of substituents on the diyne backbone can direct the cyclization to a specific position.[11]
-
Solution: Modify the substituents on your diyne substrate. For instance, electron-withdrawing or electron-donating groups can influence the electron density of the alkynes, thereby favoring one cyclization pathway over another. DFT calculations can be a powerful tool to predict the influence of substituents on the reaction outcome.[6]
-
-
Catalyst and Ligand Control: The choice of metal catalyst and its associated ligands can have a profound impact on the stereochemical outcome of the reaction. Chiral ligands are often employed to induce enantioselectivity.
-
Solution: For asymmetric cyclizations, screen a library of chiral ligands. For example, (S)-xylylBINAP has been used with a cationic Rh(I) catalyst to achieve high enantioselectivity in the cyclization of diynes with exocyclic enones.[1]
-
-
Solvent Effects: The solvent can influence the conformational equilibrium of the substrate and the transition state, thereby affecting the stereoselectivity.[10]
-
Solution: Experiment with a range of solvents to determine the optimal medium for the desired stereochemical outcome.
-
4. Failure of a Specific Type of Cyclization (e.g., Bergman Cyclization)
Question: I am attempting a Bergman cyclization, but the reaction is not proceeding. What are the critical factors for this type of reaction?
Answer:
The Bergman cyclization is a thermally induced cycloaromatization of an enediyne to a highly reactive p-benzyne diradical.[5][12] Its success is highly dependent on the geometry of the enediyne core.
-
Incorrect Geometry (cd-distance): The distance between the two alkyne carbons that form a new bond (the "cd-distance") is a critical parameter. If this distance is too large, the activation barrier for cyclization will be too high.
-
Solution: The enediyne needs to be constrained in a conformation that brings the reacting alkyne carbons close together. This is often achieved by incorporating the enediyne into a cyclic system. For spontaneous cyclization at room temperature, the cd-distance should generally be below 3.20 Å.[5] Substrates with distances above 3.31 Å are typically stable at ambient temperatures.[5]
-
Angle Distortion Model: An alternative to the distance theory is the angle distortion model. Greater bending of the interior angles at the proximal alkyne carbons in the enediyne can lead to a lower activation barrier.[6]
-
-
Insufficient Thermal Energy: The Bergman cyclization requires a significant amount of thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature. The required temperature will depend on the specific substrate.
-
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on intramolecular diyne cyclization, which can be useful for optimizing your reaction conditions.
| Parameter | Value/Range | Context | Reference |
| Catalyst Loading | 5 mol% | Rh(I)-catalyzed [2+2+2] cyclization | [1] |
| 12 mol% | Cu-catalyzed asymmetric cascade cyclization with (±)-BINAP ligand | [2] | |
| 2 mol% | Au-catalyzed oxidative diyne cyclization | [3] | |
| Temperature | 150 °C | Microwave-assisted Rh(I)-catalyzed [2+2+2] cyclization | [1] |
| 20-30 °C | Cu-catalyzed asymmetric cascade cyclization | [2] | |
| 80 °C | Gold-catalyzed intramolecular styryl dehydro-Diels–Alder reaction | [4] | |
| Yields | up to 95% | Gold-catalyzed intramolecular styryl dehydro-Diels–Alder reaction | [4] |
| 52-90% | Cu-catalyzed asymmetric cascade cyclization | [2] | |
| 29-80% | Nickel-catalyzed cyclization of methyl vinyl ketone with diynes | [1] | |
| Enantiomeric Excess (ee) | up to 99% | Rh(I)-catalyzed asymmetric cyclizations with (S)-xylylBINAP | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular [2+2+2] Cyclization [1]
-
To a microwave vial, add the diyne-enone substrate (1.0 eq) and Wilkinson's catalyst (RhCl(PPh₃)₃, 0.05 eq).
-
Add anhydrous, degassed chlorobenzene to achieve a substrate concentration of 0.02–0.04 M.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes.
-
After cooling, the reaction mixture may be subjected to an aromatization step if necessary, for example, by adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Cascade Cyclization [2]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the copper catalyst (e.g., Cu(OTf)₂, 0.10 eq) and the chiral ligand (e.g., (±)-BINAP, 0.12 eq).
-
Add the appropriate solvent (e.g., dichloromethane).
-
Add the diyne substrate (1.0 eq) and any necessary additives (e.g., NaBArF₄).
-
Stir the reaction mixture at the optimized temperature (e.g., 20-30 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in intramolecular diyne cyclizations.
Diagram 2: Conceptual Representation of Competing Intermolecular vs. Intramolecular Reactions
Caption: The effect of concentration on the competition between inter- and intramolecular pathways.
Diagram 3: Simplified Signaling Pathway for a Gold-Catalyzed Oxidative Diyne Cyclization
Caption: A simplified mechanistic pathway for a gold-catalyzed oxidative diyne cyclization.[3][13]
References
- 1. Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed enantioselective diyne cyclization via C(sp2)–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold-Catalyzed Diyne-Ene Cyclization: Synthesis of Hetero Polyaromatic Hydrocarbons and 1,2-Dihydropyridines - ProQuest [proquest.com]
- 5. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03193K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. 129. Homogeneous catalysis and solvent effects in a diene synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 12. Bergman cyclization of main-chain enediyne polymers for enhanced DNA cleavage - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Divergent synthesis of N-heterocycles via controllable cyclization of azido-diynes catalyzed by copper and gold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Troubleshooting Guide
This guide addresses common problems encountered during CuAAC reactions in a question-and-answer format, providing potential causes and their solutions.
Question 1: Why is my CuAAC reaction showing low or no product yield?
Answer: Low or no product yield in a CuAAC reaction can stem from several factors, primarily related to the stability and activity of the copper catalyst, as well as the accessibility of the reactants.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivation (Cu(I) Oxidation) | The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by oxygen.[1] To mitigate this, ensure your reaction is protected from oxygen by using degassed solvents and capping the reaction vessel.[1] The use of a reducing agent, most commonly sodium ascorbate, is crucial for regenerating Cu(I) from any oxidized copper species.[1] |
| Inaccessible Reactants | For large biomolecules such as proteins or oligonucleotides, the azide or alkyne functional groups may be sterically hindered or buried within the molecule's three-dimensional structure.[1] Consider adding a co-solvent like DMSO to help expose the reactive sites or performing the reaction under denaturing conditions.[1] |
| Copper Sequestration | Components in your reaction mixture, such as thiols or other functional groups on your biomolecule, can chelate the copper catalyst, rendering it inactive.[1] If you suspect copper sequestration, you can try adding an excess of the copper catalyst or introducing a sacrificial metal like Zn(II) or Ni(II) to bind to the interfering species.[1] |
| Suboptimal Ligand | The ligand plays a critical role in stabilizing the Cu(I) catalyst and accelerating the reaction. Ensure you are using an appropriate ligand, such as THPTA or TBTA, particularly for reactions in aqueous buffers.[1] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species.[1][2] |
| Inhibitory Buffer Components | Buffers containing high concentrations of chloride or Tris can interfere with the reaction by competing for copper binding.[2][3] It is advisable to use buffers like phosphate, acetate, HEPES, or MOPS.[2] |
Question 2: My CuAAC reaction is not reproducible. What could be the cause?
Answer: Lack of reproducibility in CuAAC reactions often points to subtle variations in experimental setup and reagent handling.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Variable Oxygen Exposure | Inconsistent exposure to oxygen is a primary culprit for lack of reproducibility, as it deactivates the Cu(I) catalyst.[1] Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Even simple measures like consistently capping the reaction tube can make a significant difference.[1] |
| Reagent Instability | Stock solutions, particularly of sodium ascorbate, can degrade over time.[1] Always prepare fresh sodium ascorbate solutions immediately before setting up your reactions.[1] |
| Order of Reagent Addition | The order in which reagents are added can impact the catalyst's stability and activity. It is recommended to first mix the CuSO₄ with the ligand, then add this mixture to the solution containing the azide and alkyne substrates. The reaction should be initiated by the addition of sodium ascorbate.[3] |
Question 3: I am observing unexpected byproducts. What are the likely side reactions?
Answer: While CuAAC is known for its high selectivity, side reactions can occur, leading to the formation of byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Oxidative Damage to Biomolecules | The combination of copper and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can lead to oxidative damage of sensitive biomolecules, particularly at methionine, cysteine, tyrosine, and histidine residues.[4][5] The use of a copper-stabilizing ligand, such as THPTA, at a 5:1 ligand-to-copper ratio can significantly limit these side reactions.[2] |
| Glaser Coupling | Oxidative homocoupling of the alkyne starting material (Glaser coupling) can occur, especially in the presence of oxygen and insufficient reducing agent.[6] Ensuring anaerobic conditions and using a slight excess of sodium ascorbate can help prevent this.[7] |
| Reactions with Ascorbate Byproducts | The oxidized form of sodium ascorbate can react with lysine and arginine residues on proteins.[4] The addition of an aminoguanidine scavenger can help to intercept these reactive byproducts.[4][8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for CuAAC reactions?
A1: The most convenient and commonly used copper source is a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[7][9] While Cu(I) salts like CuI can be used directly, they are often less stable.[9]
Q2: Which ligand should I choose for my CuAAC reaction?
A2: The choice of ligand is critical for stabilizing the Cu(I) catalyst and protecting sensitive substrates. For bioconjugation in aqueous media, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are highly recommended.[3][10]
Q3: What is the recommended concentration of reactants for a typical CuAAC reaction?
A3: The optimal concentrations can vary depending on the specific substrates. However, a general starting point for bioconjugation reactions is a biomolecule-alkyne concentration in the micromolar range, with a 2 to 10-fold excess of the azide-containing cargo molecule.[10] Copper concentrations are typically between 50 and 100 µM.[4][8]
Q4: How can I monitor the progress of my CuAAC reaction?
A4: The progress of the reaction can be monitored by various analytical techniques, including LC-MS, HPLC, and SDS-PAGE with fluorescent imaging if one of the reactants is fluorescently labeled.[1] For optimization purposes, a fluorogenic azide can be used, where the formation of the triazole product results in a significant increase in fluorescence that can be easily measured.[4]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a general workflow for the conjugation of an azide-modified cargo to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing cargo molecule stock solution (e.g., in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA ligand stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (100 mM in water) (Optional)
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
-
Add the azide-containing cargo molecule. A 2-10 fold molar excess over the alkyne is recommended.
-
In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ and 50 mM THPTA solutions in a 1:5 volume ratio to achieve a 5:1 ligand-to-copper molar ratio. Mix gently.[1]
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
If using, add the aminoguanidine solution to a final concentration of 5 mM.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[2]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be protected from light if using photosensitive reagents.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA, and the product can be purified using standard methods such as size-exclusion chromatography.
Protocol 2: Optimization of CuAAC Conditions using a Fluorogenic Azide
This protocol describes how to optimize CuAAC reaction conditions using a fluorogenic azide, which becomes fluorescent upon triazole formation.[11]
Materials:
-
Model alkyne (e.g., propargyl alcohol)
-
Fluorogenic azide (e.g., coumarin azide)
-
Copper(II) sulfate (CuSO₄) stock solutions of varying concentrations
-
Ligand (e.g., THPTA) stock solutions of varying concentrations
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Reaction buffer
Procedure:
-
Set up a series of reactions in a microplate or microcentrifuge tubes.
-
In each well or tube, add the reaction buffer, the model alkyne, and the fluorogenic azide to their desired final concentrations.
-
Prepare a series of catalyst premixes with varying concentrations of CuSO₄ and ligand to test different catalyst loadings and ligand-to-copper ratios.
-
Add the different catalyst premixes to the respective wells or tubes.
-
Initiate all reactions simultaneously by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reactions at room temperature for a set time (e.g., 1 hour).
-
Measure the fluorescence of each reaction mixture at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
The reaction condition that yields the highest fluorescence intensity is considered optimal for your system.[1]
Visualizations
CuAAC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in CuAAC reactions.
General CuAAC Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical CuAAC experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 10. axispharm.com [axispharm.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization during 2,9-Undecadiyne reactions
Welcome to the technical support center for handling 2,9-Undecadiyne and related terminal diynes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted polymerization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during reactions with this compound?
A1: The primary cause of unwanted polymerization of terminal diynes like this compound is the copper-catalyzed oxidative homocoupling of the terminal alkyne groups, commonly known as Glaser-Hay coupling.[1][2][3] This reaction is often initiated by the presence of a copper(I) catalyst and an oxidant, which is typically molecular oxygen from the air.[3]
Q2: How does the Glaser-Hay coupling lead to polymerization?
A2: The Glaser-Hay coupling involves the dimerization of terminal alkynes to form a 1,3-diyne linkage. With a molecule like this compound, which has two terminal alkyne groups, this coupling can proceed intermolecularly at both ends, leading to the formation of long polymer chains.
Q3: What are the key factors that influence the rate of this unwanted polymerization?
A3: Several factors can influence the rate of polymerization, including:
-
Presence of Oxygen: Oxygen acts as an oxidant, facilitating the regeneration of the active copper catalyst and driving the coupling reaction.[3]
-
Copper Catalyst Concentration: Higher concentrations of the copper catalyst can increase the rate of polymerization.
-
Temperature: Elevated temperatures can accelerate the coupling reaction.[4]
-
Ligands: The type of ligand used to coordinate with the copper catalyst can significantly impact its reactivity and, consequently, the rate of polymerization.[5]
Q4: Can this polymerization be prevented?
A4: Yes, several strategies can be employed to minimize or prevent unwanted polymerization during reactions with this compound. These include careful control of reaction conditions, the use of inhibitors or reducing agents, and the appropriate selection of ligands.
Troubleshooting Guides
Issue 1: Observation of a viscous or solid precipitate during the reaction.
This is a strong indication that significant polymerization of this compound has occurred.
Immediate Actions:
-
Cool the reaction: Lowering the temperature can help to slow down the polymerization rate.[5]
-
Introduce an inert atmosphere: If not already done, immediately purge the reaction vessel with an inert gas like nitrogen or argon to displace oxygen.
Troubleshooting Steps:
-
Review your reaction setup:
-
Was the reaction performed under a strictly inert atmosphere?
-
Were the solvents and reagents properly degassed to remove dissolved oxygen?
-
-
Consider the addition of a reducing agent: Adding an excess of a reducing agent, such as sodium ascorbate or tin(II) 2-ethylhexanoate, can help to keep the copper catalyst in its Cu(I) state and prevent the oxidative coupling.[5]
-
Evaluate your ligand: The choice of ligand can influence the catalyst's activity. For some copper-catalyzed reactions, using a tetradentate ligand instead of a bidentate one has been shown to reduce the extent of Glaser coupling.[5]
Issue 2: The desired product is obtained in low yield with a significant amount of polymeric byproduct.
This indicates that while the desired reaction is occurring, polymerization is a competing and significant side reaction.
Optimization Strategies:
-
Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable rate of the desired transformation. Consider running a temperature screen to find the optimal balance.
-
Controlled Addition of Reagents: If possible, add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the desired intramolecular reaction over intermolecular polymerization.
-
Use of Radical Scavengers: Although Glaser coupling is not a radical polymerization, unwanted side reactions can sometimes be initiated by radical species. The addition of a radical scavenger like butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) may help in some cases.[6][7][8]
Data Presentation
Table 1: Influence of Ligands on Glaser Coupling
| Ligand Type | Relative Activity for Glaser Coupling | Reference |
| Linear Bidentate | High | [5] |
| Tridentate | Medium | [5] |
| Tetradentate | Low | [5] |
Table 2: Common Reducing Agents to Prevent Cu(I) Oxidation
| Reducing Agent | Typical Application | Reference |
| Sodium Ascorbate | Aqueous and organic media | [5] |
| Tin(II) 2-ethylhexanoate | Organic media | [5] |
| Dithiothreitol (DTT) | Aqueous bioconjugation reactions | [9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous bioconjugation reactions | [9] |
Experimental Protocols
Protocol: General Procedure for Minimizing Polymerization in a Copper-Catalyzed Reaction of this compound
Objective: To perform a reaction with this compound while minimizing the formation of polymeric byproducts from Glaser-Hay coupling.
Materials:
-
This compound
-
Copper(I) catalyst (e.g., CuI, CuBr)
-
Appropriate ligand (e.g., a tetradentate ligand if compatible with the desired reaction)
-
Degassed solvent
-
Reducing agent (e.g., sodium ascorbate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Assemble the reaction apparatus, including a means for stirring and maintaining an inert atmosphere (e.g., a nitrogen balloon or a Schlenk line).
-
-
Degassing of Solvent and Reagents:
-
Degas the solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
If possible, degas the liquid this compound by sparging with an inert gas.
-
-
Reaction Setup:
-
To the reaction vessel, add the copper(I) catalyst and the ligand under a positive pressure of inert gas.
-
Add the degassed solvent and stir until the catalyst and ligand are fully dissolved.
-
If using a reducing agent, add it to the reaction mixture at this stage.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the specific reaction requirements).
-
-
Addition of this compound:
-
Dissolve the this compound in a small amount of degassed solvent.
-
Add the this compound solution to the reaction mixture dropwise over an extended period using a syringe pump. This helps to maintain a low concentration of the diyne, disfavoring intermolecular polymerization.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction as appropriate for the specific transformation.
-
During the work-up, it is advisable to keep the mixture cool and to remove the copper catalyst promptly to prevent any post-reaction polymerization upon exposure to air.[5] This can be achieved by filtration through a pad of silica gel or alumina, or by washing with an aqueous solution of a chelating agent like EDTA.
-
Visualizations
Caption: Unwanted polymerization pathway of this compound via Glaser-Hay coupling.
Caption: Troubleshooting workflow for preventing polymerization in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Origin of Initial Uncontrolled Polymerization and Its Suppression in the Copper(0)-Mediated Living Radical Polymerization of Methyl Acrylate in a Nonpolar Solvent - Macromolecules - Figshare [acs.figshare.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection and Optimization for Diyne Transformations: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diyne transformations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during diyne transformation experiments.
Issue 1: Low or No Product Yield in Cyclotrimerization Reactions
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), is fresh and has been stored under appropriate inert conditions. Catalyst deactivation can occur through exposure to air or moisture.[1][2][3] Consider using a more active catalyst system, like a combination of a rhodium(I) precursor and a silver salt (e.g., Ag₂CO₃ or AgSbF₆), which can facilitate the reaction.[3] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. While some cyclotrimerizations proceed at room temperature, others may require elevated temperatures, sometimes up to 170°C, potentially with microwave irradiation to improve yields.[3] |
| Substrate Reactivity | The electronic and steric properties of the diyne can significantly influence reactivity. Electron-withdrawing or bulky substituents may require more forcing conditions or a different catalyst system. |
| Ligand Inhibition | If using a ligand, it might be inhibiting the catalytic cycle. Screen different ligands or consider a ligand-free system if applicable. The nature of the ligand can strongly influence polymerization regio- and stereoselectivity.[4] |
| Slow Addition of Reactants | In some cases, especially with highly reactive diynes, slow addition of the diyne to the catalyst solution can prevent unwanted side reactions and improve the yield of the desired product.[5] |
Issue 2: Poor Regio- or Stereoselectivity
| Possible Cause | Suggested Solution |
| Catalyst Choice | The choice of catalyst is crucial for controlling selectivity. For instance, in hydroboration of diynes, different catalysts can lead to various products.[6] Gold, ruthenium, and palladium complexes are often used for selective hydration reactions of diynes.[6] |
| Ligand Effects | The electronic and steric properties of the ligands play a significant role in determining the selectivity of the reaction. For alkyl-substituted diynes, using a different phosphine ligand can improve selectivity.[6] For gold-catalyzed reactions, the choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical.[7] |
| Solvent Effects | The solvent can influence the reaction pathway and selectivity. For the polymerization of dienes, alkane and cycloalkane solvents are commonly used, and their amount needs to be optimized.[8] |
| Reaction Temperature | Temperature can affect the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature may favor the formation of a single isomer. |
Issue 3: Formation of Unwanted Side Products (e.g., Polymers, Dimers)
| Possible Cause | Suggested Solution |
| High Catalyst Loading | Using a high concentration of the catalyst can sometimes lead to uncontrolled polymerization or the formation of side products. Try reducing the catalyst loading. |
| Presence of Oxygen | For copper-catalyzed reactions, the presence of oxygen can promote Glaser coupling, leading to the formation of 1,3-diyne homocoupled byproducts.[9] Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[9] |
| Reaction Concentration | A high concentration of the diyne substrate can favor intermolecular reactions, leading to polymerization. Running the reaction under more dilute conditions may favor the desired intramolecular transformation. |
| Diyne Dimerization | Dimerization of terminal alkynes is a common side reaction, especially with copper catalysts.[9] To avoid this, consider using copper-free conditions or protecting the terminal alkyne.[9] |
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst for my diyne transformation?
A1: The choice of catalyst depends on the desired transformation:
-
Cyclotrimerization: Rhodium catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) and cobalt catalysts such as CpCo(CO)₂ are commonly used.[1][3]
-
Hydroamination/Hydration: Gold, ruthenium, and palladium complexes are often employed for these transformations.[6]
-
Polymerization: Neodymium-based catalysts show good performance for the polymerization of dienes.[8][10] Metal-free catalysts, such as certain amines, can also be used for specific keto-activated diynes.[11]
-
Oxidative Cyclization: Gold and rhodium catalysts are effective for oxidative cyclizations of diynes.[12]
Q2: What is the role of ligands in catalyst performance?
A2: Ligands are crucial as they can modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.[4][6] For example, the electronic properties and steric bulk of diimine ligands were found to have a significant influence on cyclisation/hydrosilylation reactions.[6] In gold catalysis, bulky, electron-rich phosphines are a privileged class of ligands.[13]
Q3: How can I optimize the reaction conditions for a diyne transformation?
A3: Optimization is a multi-parameter process:
-
Catalyst Screening: Test a variety of catalysts known for the specific transformation.
-
Ligand Screening: If applicable, screen a library of ligands to find the one that provides the best selectivity and yield.
-
Solvent Screening: The choice of solvent can impact solubility and reactivity. Common solvents include THF, toluene, and dichloroethane.[3][8]
-
Temperature Optimization: Vary the reaction temperature to find the optimal balance between reaction rate and selectivity.
-
Concentration Adjustment: The concentration of reactants can influence the reaction outcome, with more dilute conditions often favoring intramolecular reactions.
Q4: What are common side reactions in diyne transformations and how can they be minimized?
A4: Common side reactions include polymerization, dimerization (Glaser coupling), and the formation of regio- or stereoisomers.[9][14] To minimize these:
-
Polymerization: Can be reduced by using lower monomer concentrations and optimizing the catalyst system.[15]
-
Dimerization: Especially prevalent in copper-catalyzed reactions of terminal alkynes, it can be minimized by using an inert atmosphere and considering copper-free catalyst systems.[9]
-
Isomer Formation: Can be controlled by careful selection of the catalyst and ligands, as well as optimization of reaction temperature.[6]
Quantitative Data Summary
Table 1: Comparison of Catalysts for Diyne Cyclotrimerization
| Catalyst System | Diyne Substrate | Product | Yield (%) | Reference |
| RhCl(PPh₃)₃/Ag₂CO₃ | Triynediol | [7]Helical diketone | 54 | [3] |
| CpCo--INVALID-LINK-- | Triynediol | [7]Helical diketone | 57 | [3] |
| CpCo(CO)₂ | Triynediol | [7]Helical diketone | 10 | [3] |
| RhCl(PPh₃)₃ | Triynediol | [7]Helical diketone &[11]Helical ketone | 88 (combined) | [3] |
Table 2: Influence of Ligands on Hydroboration of a Diyne
| Catalyst | Ligand | Product | Selectivity | Reference |
| Co(acac)₂ | xphos | Boryl-substituted enyne | Good | [6] |
| Co(acac)₂ | L-N₃ | Boryl-substituted enyne | Better for alkyl-substituted diynes | [6] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed [2+2+2] Cyclotrimerization of a Diyne
-
Preparation: In a glovebox, add the rhodium catalyst (e.g., [Rh(COD)₂]BF₄, 5 mol%) and the appropriate ligand (e.g., BIPHEP, 5 mol%) to a reaction vessel.
-
Solvent Addition: Add the desired solvent (e.g., dichloroethane), previously degassed, to the vessel.
-
Reactant Addition: Add the monoalkyne to the catalyst solution.
-
Slow Addition: Prepare a solution of the diyne in the same solvent. Add the diyne solution to the reaction mixture dropwise over a period of several hours using a syringe pump.[5]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclotrimerization product.
Protocol 2: General Procedure for Gold-Catalyzed Oxidative Cyclization of a Diyne
-
Catalyst Preparation: In a reaction tube, add the gold catalyst (e.g., AuCl(PPh₃), 2 mol%) and a silver salt co-catalyst (e.g., AgOTf, 2 mol%).
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Add the solvent (e.g., CH₂Cl₂) followed by the diyne substrate and the oxidant (e.g., a pyridine-N-oxide derivative).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for the specified time.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a short pad of celite and wash with a suitable solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the cyclized product.
Visualizations
Caption: Catalyst selection workflow for diyne transformations.
Caption: Troubleshooting workflow for low yield in diyne transformations.
References
- 1. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclotrimerization Approach to Symmetric [9]Helical Indenofluorenes: Diverting Cyclization Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Neodymium catalysts for polymerization of dienes, vinyl monomers, and ε-caprolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. 1,6-Carbene transfer: gold-catalyzed oxidative diyne cyclizations. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review [mdpi.com]
Technical Support Center: Improving Regioselectivity of 2,9-Undecadiyne Additions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with additions to 2,9-undecadiyne and related non-conjugated, symmetrical diynes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective additions to a symmetrical diyne like this compound?
A1: The primary challenges are twofold:
-
Chemoselectivity (Mono- vs. Di-addition): Since both alkyne groups are chemically equivalent, a key challenge is to achieve selective mono-addition of the reagent to only one of the two triple bonds, preventing further reaction at the second alkyne. This is typically controlled by stoichiometry (using one equivalent of the reagent) and careful selection of reaction conditions.
-
Regioselectivity of Mono-addition: Once mono-addition is achieved, the next challenge is to control where the components of the adding reagent (e.g., H and X in an H-X addition) add across the internal alkyne. For an internal alkyne like those in this compound, this involves directing the addition to one of the two carbons of the triple bond, which is often achieved through the influence of catalysts, ligands, or directing groups.
Q2: How can I favor mono-addition over di-addition?
A2: To favor mono-addition, consider the following strategies:
-
Stoichiometry: Use a 1:1 molar ratio of your reagent to this compound. An excess of the reagent will likely lead to di-addition.
-
Slow Addition: Add the reagent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second addition.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help improve selectivity for the mono-adduct.
-
Catalyst Choice: Some catalytic systems may inherently favor mono-addition, especially if the electronic properties of the diyne are altered after the first addition, making the second alkyne less reactive.
Q3: What general strategies can be employed to control the regioselectivity of the addition to one of the alkyne moieties?
A3: Controlling regioselectivity in additions to internal alkynes relies on several factors:
-
Catalyst and Ligand Selection: This is one of the most powerful tools. The choice of transition metal (e.g., palladium, cobalt, nickel, rhodium) and the steric and electronic properties of the ligands can create a specific environment around the catalyst that favors one regioisomer over another.[1][2][3]
-
Directing Groups: Introducing a directing group onto the substrate can force the catalyst to coordinate in a specific orientation, thereby dictating the regioselectivity of the addition.[4][5]
-
Reaction Conditions: Solvents, temperature, and the presence of acidic or basic additives can influence the reaction pathway and, consequently, the regioselectivity.
-
Steric Hindrance: If the substrate is modified to have different steric bulk at either end, this can influence the approach of the reagent and catalyst.[5]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity?
Answer: A mixture of regioisomers indicates that the addition to the alkyne is not well-controlled. To improve selectivity, consider the following troubleshooting steps in a systematic manner:
-
Modify the Catalytic System:
-
Vary the Ligand: The electronic and steric properties of the ligand have a profound impact on regioselectivity. If you are using a palladium catalyst, for example, screen different phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor).[6]
-
Change the Metal Center: Different metals can favor different mechanistic pathways. If a palladium catalyst is giving poor selectivity, consider catalysts based on cobalt, nickel, or rhodium, as these are also known to be effective for alkyne functionalization.[7][8][9]
-
-
Introduce a Directing Group:
-
If possible, modify your substrate to include a directing group. A common strategy is to use a group containing a heteroatom (e.g., a pyridyl or hydroxyl group) that can coordinate to the metal center and direct the addition to a specific carbon of the alkyne.[5]
-
-
Optimize Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dioxane) to polar protic, if the reaction allows.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
-
Additives: The presence of acids or bases can alter the nature of the active catalyst or the substrate, thereby influencing regioselectivity.
-
Issue 2: The reaction is not proceeding, or the yield is very low.
Answer: Low reactivity can be due to several factors. Here is a checklist to troubleshoot this issue:
-
Catalyst Activity:
-
Catalyst Precursor: Ensure the catalyst precursor is active. Some precursors require an activation step.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Ligand Choice: The ligand may be inhibiting the reaction. Try running the reaction with a different ligand or, in some cases, without a ligand to see if reactivity improves (though selectivity may be lost).
-
-
Reaction Conditions:
-
Temperature: Increase the reaction temperature. Additions to sterically hindered or electronically deactivated alkynes often require more thermal energy.
-
Solvent: Ensure your reactants and catalyst are soluble in the chosen solvent.
-
Atmosphere: Some catalysts are sensitive to air or moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required.
-
-
Substrate Reactivity:
-
Internal alkynes are generally less reactive than terminal alkynes.[5] If possible, consider if a related substrate with a terminal alkyne could be used to achieve a similar synthetic goal.
-
Quantitative Data Summary
The regioselectivity of alkyne additions is highly dependent on the specific reaction type, catalyst, and substrate. Below are tables summarizing trends observed in the literature for related systems, which can guide the optimization of reactions with this compound.
Table 1: Effect of Catalyst and Ligand on Regioselectivity of Hydrosilylation of 1,3-Diynes
| Catalyst Precursor | Ligand | Regioisomeric Ratio (approx.) | Reference |
| Co(acac)₂ | dppp | >95:5 | [8] |
| Pt(0) complexes | - | High selectivity with directing group | [10] |
dppp = 1,3-bis(diphenylphosphino)propane
Table 2: Influence of Directing Groups on Regioselectivity
| Reaction Type | Directing Group | Regioselectivity | Reference |
| Hydroarylation | 2-pyridyl sulfonyl (SO₂Py) | High | [4] |
| Hydrosilylation | dimethylvinylsilyl (DMVS) | High | [10] |
| Hydroamidation | N/A (Neolephos ligand) | High | [5] |
Detailed Experimental Protocols
The following are representative protocols adapted from the literature for achieving regioselective additions. These should be considered as starting points for optimization with this compound.
Protocol 1: Cobalt-Catalyzed Regioselective Hydrosilylation (Adapted from Ge et al.) [8]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Co(acac)₂ (5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp) (6 mol%).
-
Solvent and Reactants: Add dry toluene (2.0 mL). To this solution, add this compound (1.0 mmol) and the desired silane (e.g., diphenylsilane, 1.1 mmol).
-
Reaction Conditions: Stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the mono-silylated enyne product.
Protocol 2: Palladium-Catalyzed Regioselective Hydroamidation (Adapted from Liu et al.) [5]
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (2 mol%) and Neolephos (4 mol%) to an oven-dried vial.
-
Reaction Mixture: Add the desired amide (1.2 mmol), this compound (1.0 mmol), and a suitable solvent such as dioxane (1.0 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at 100 °C.
-
Monitoring: Monitor the reaction by GC-MS to observe the formation of the enamide product.
-
Workup and Purification: After the reaction is complete, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for improving the regioselectivity of additions to this compound.
Caption: Factors influencing the regioselectivity of alkyne additions.
Caption: Workflow for optimizing reaction regioselectivity.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cobalt-Catalyzed Regio- and Stereoselective Hydrosilylation of 1,3-Diynes To Access Silyl-Functionalized 1,3-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The stereo-divergent functionalization of alkynes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 2,9-Undecadiyne and Other Alkynes for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, alkynes represent a versatile and highly reactive functional group. Their unique linear geometry and the presence of two π-bonds make them valuable building blocks for the construction of complex molecular architectures. This guide provides a comparative analysis of 2,9-undecadiyne, a long-chain diyne, with other classes of alkynes, offering insights into their relative reactivity and potential applications, particularly in the realm of drug development.
Structural and Physical Properties: A Comparative Overview
Alkynes can be broadly classified into terminal and internal alkynes. Terminal alkynes possess a proton attached to a triply bonded carbon, rendering them acidic, a property not shared by internal alkynes where the triple bond is flanked by two carbon substituents. This compound, with the structure CH₃C≡C(CH₂)₅C≡CCH₃, is a disubstituted internal diyne. The presence of two alkyne functionalities within a single molecule imparts distinct properties and reactivity patterns.
A comparative summary of the physical and spectroscopic properties of this compound and representative monoalkynes is presented below.
| Property | This compound | 1-Hexyne (Terminal Monoalkyne) | 3-Hexyne (Internal Monoalkyne) |
| Molecular Formula | C₁₁H₁₆ | C₆H₁₀ | C₆H₁₀ |
| Molecular Weight | 148.25 g/mol | 82.14 g/mol | 82.14 g/mol |
| Boiling Point | Not readily available | 71-72 °C | 81 °C |
| Acidity (pKa) | ~25 (for a terminal alkyne) | ~25 | Not acidic |
| ¹³C NMR (Alkyne Carbons) | ~80 ppm | ~68, 84 ppm | ~81 ppm |
Table 1: Comparison of Physical and Spectroscopic Properties.
Reactivity and Synthetic Applications: A Head-to-Head Comparison
The reactivity of alkynes is diverse, with terminal and internal alkynes often exhibiting different behaviors in key synthetic transformations. The presence of two alkyne units in this compound opens up possibilities for intramolecular reactions and the synthesis of macrocycles.
Catalytic Hydrogenation
The partial reduction of alkynes is a crucial transformation for accessing alkenes with specific stereochemistry.
| Alkyne | Catalyst | Product | Stereoselectivity | Typical Yield |
| This compound | Lindlar's Catalyst | (Z,Z)-2,9-Undecadiene | cis | High |
| Na/NH₃ | (E,E)-2,9-Undecadiene | trans | High | |
| 3-Hexyne | Lindlar's Catalyst | (Z)-3-Hexene | cis | >95% |
| Na/NH₃ | (E)-3-Hexene | trans | >95% | |
| 1-Hexyne | Lindlar's Catalyst | 1-Hexene | N/A | High |
Table 2: Comparison of Catalytic Hydrogenation of Alkynes.
Experimental Protocol: Hydrogenation of an Internal Alkyne with Lindlar's Catalyst
A solution of the internal alkyne (1 mmol) in methanol (10 mL) is treated with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline, 50 mg). The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC or GC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to afford the cis-alkene.
Logical Flow of Alkyne Hydrogenation
Caption: General pathways for the hydrogenation of alkynes.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Internal alkynes like this compound are unreactive in this transformation.
| Alkyne | Aryl Halide | Catalyst System | Product | Typical Yield |
| 1-Hexyne | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Phenyl-1-hexyne | 85-95% |
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | No Reaction | 0% |
Table 3: Comparison of Sonogashira Coupling Reactivity.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne
To a solution of the terminal alkyne (1.1 mmol), iodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol) in triethylamine (5 mL) is stirred at room temperature under an inert atmosphere for 4-6 hours. The reaction mixture is then quenched with aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Glaser Coupling
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical diynes. Similar to the Sonogashira coupling, internal alkynes do not participate in this reaction.
| Alkyne | Catalyst System | Product | Typical Yield | |---|---|---|---|---| | 1-Hexyne | CuCl, TMEDA, O₂ | 5,7-Dodecadiyne | 70-90% | | This compound | CuCl, TMEDA, O₂ | No Reaction | 0% |
Table 4: Comparison of Glaser Coupling Reactivity.
Experimental Protocol: Glaser Coupling of a Terminal Alkyne
A mixture of the terminal alkyne (1 mmol), CuCl (0.1 mmol), and TMEDA (0.2 mmol) in acetone (10 mL) is stirred vigorously under an oxygen atmosphere (balloon) at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into dilute aqueous ammonia and extracted with ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Significance in Drug Development
The distinct reactivity profiles of different alkynes have significant implications for drug discovery and development.
-
Terminal Alkynes as "Handles": The unique reactivity of terminal alkynes in reactions like the Sonogashira coupling and "click" chemistry (copper-catalyzed azide-alkyne cycloaddition) makes them invaluable as "handles" for bioconjugation and the synthesis of complex drug candidates.[1]
-
Internal Alkynes as Rigid Linkers: The linear and rigid nature of the internal alkyne moiety is often exploited in drug design to create well-defined spatial arrangements of pharmacophoric groups, aiding in the optimization of ligand-receptor interactions.
-
Diynes for Macrocyclization: Molecules like this compound, containing two alkyne functionalities, are precursors for the synthesis of macrocycles through intramolecular coupling reactions. Macrocyclic compounds are of great interest in drug discovery due to their conformational pre-organization and ability to target challenging protein-protein interactions.
Workflow for Alkyne Utilization in Drug Discovery
Caption: Role of different alkyne types in drug discovery workflows.
References
A Researcher's Guide to Spectroscopic Characterization of Diyne Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized molecules is paramount. Diynes, compounds containing two carbon-carbon triple bonds, are significant building blocks in medicinal chemistry, materials science, and organic synthesis. Their rigid structure and reactivity make them valuable synthons, but also necessitate thorough structural verification. This guide provides a comparative overview of key spectroscopic techniques used to characterize diyne reaction products, complete with experimental data and detailed protocols.
A multi-technique approach is the gold standard for unambiguous structure elucidation of organic compounds.[1] This typically involves combining mass spectrometry with various spectroscopic methods like NMR, infrared, and UV-Visible spectroscopy to piece together the molecular puzzle.[2][3]
General Workflow for Diyne Characterization
The characterization of a diyne reaction product typically follows a logical progression of analytical techniques. The goal is to confirm the molecular weight, identify functional groups, and elucidate the precise connectivity and stereochemistry of the atoms.
Caption: Workflow for the spectroscopic characterization of a diyne product.
Mass Spectrometry (MS)
Mass spectrometry is an essential first step, providing the molecular weight of the product and, with high-resolution instruments, its exact molecular formula.[4] This technique vaporizes the sample and ionizes the molecules, which are then sorted by their mass-to-charge ratio (m/z).
| Technique | Information Provided | Application to Diynes |
| Low-Resolution MS (LRMS) | Nominal molecular weight. | Confirms the expected integer mass of the diyne product. |
| High-Resolution MS (HRMS) | Exact mass to several decimal places. | Determines the elemental composition and molecular formula.[4] |
| Tandem MS (MS/MS) | Fragmentation patterns. | Helps elucidate the structure by showing how the molecule breaks apart. |
Experimental Protocol (HRMS - ESI)
-
Sample Preparation : Dissolve a small amount of the purified diyne product (~0.1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to make a dilute solution (~10-50 µg/mL).
-
Instrument Setup : Calibrate the mass spectrometer using a known standard. Set the ionization mode to electrospray ionization (ESI), typically in positive ion mode [M+H]⁺ or [M+Na]⁺.
-
Infusion : Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis : Determine the m/z value of the molecular ion peak and use the instrument's software to calculate the elemental composition based on the exact mass.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy both probe the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the compound's functional groups.[5] For diynes, they are crucial for identifying the carbon-carbon triple bonds.
Comparison of IR and Raman for Diyne Analysis
| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |
| Principle | Measures the absorption of IR light by vibrating bonds with a changing dipole moment.[6] | Measures the inelastic scattering of laser light from vibrating bonds with a changing polarizability.[7] |
| C≡C Stretch | Terminal Alkyne (R-C≡C-H): Weak peak at 2100-2140 cm⁻¹.[8] Internal Alkyne (R-C≡C-R'): Weak to very weak at 2190-2260 cm⁻¹.[8] Symmetrical Internal Alkyne: Often IR-inactive (no signal).[6] | Terminal/Internal Alkyne: Stronger, sharper signal at 2100-2300 cm⁻¹.[9][10] Symmetrical Internal Alkyne: Raman-active and typically shows a strong signal. |
| ≡C-H Stretch | Terminal Alkyne: Strong, sharp peak at 3260-3330 cm⁻¹. | Terminal Alkyne: Observable but often weaker than in IR. |
| Sample Prep | Can be neat (liquid), solid (KBr pellet), or in solution. Water must be avoided. | Can be solid or liquid. Aqueous solutions are acceptable. |
| Key Advantage | Excellent for identifying terminal alkynes via the strong ≡C-H stretch. | Superior for detecting the C≡C bond, especially in symmetrical or near-symmetrical internal diynes.[9] |
Quantitative Data Summary
| Vibration | Infrared (IR) Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Notes |
| ≡C-H Stretch | 3260 - 3330 (Strong, Narrow)[8][11] | 3280 - 3340[9] | Only present in terminal alkynes. |
| C≡C Stretch | 2100 - 2260 (Weak)[6][8] | 2100 - 2260 (Strong)[9] | Conjugation slightly lowers the frequency.[12] Symmetrical diynes are weak or absent in IR.[6] |
Experimental Protocols
FTIR (ATR)
-
Sample Preparation : Place a small amount of the solid or liquid diyne product directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan : Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan : Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : The software automatically ratios the sample scan to the background scan to produce the final absorbance spectrum. Identify characteristic peaks.
Raman Spectroscopy
-
Sample Preparation : Place a small amount of the sample (solid or liquid) in a glass vial or on a microscope slide.
-
Instrument Setup : Place the sample under the microscope objective of the Raman spectrometer. Select the laser excitation wavelength (e.g., 532 nm or 785 nm).[10]
-
Data Acquisition : Focus the laser on the sample. Set the acquisition time (e.g., 10-100 seconds) and number of accumulations.[10]
-
Data Analysis : Process the resulting spectrum to remove any background fluorescence and identify the Raman shifts corresponding to the diyne functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the complete structural elucidation of organic molecules.[3] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[13]
| Technique | Information Provided | Application to Diynes |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity to neighboring protons. | Identifies alkynyl protons (≡C-H) which are shielded compared to vinylic protons.[11] Shows protons adjacent to the diyne system. |
| ¹³C NMR | Number of unique carbons and their chemical environment (hybridization). | Directly detects the sp-hybridized carbons of the C≡C bonds. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei to establish connectivity. | Confirms the entire molecular structure by mapping out H-H and C-H connections over multiple bonds. |
Characteristic NMR Chemical Shifts for Diynes
| Nucleus | Type of Diyne | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Terminal Alkynyl Proton (R-C≡CH ) | 2.0 - 3.0 | Shielded due to the magnetic anisotropy of the π-system.[11] |
| ¹H | Propargylic Proton (H -C-C≡C-) | ~2.5 - 3.5 | Protons on a carbon adjacent to the alkyne. |
| ¹³C | Alkynyl Carbon (-C ≡C -) | 65 - 90 | The specific shift depends on substitution and conjugation. |
Note: Data synthesized from multiple sources including general organic chemistry principles.[11][13]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation : Dissolve 5-10 mg of the purified diyne in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if the solvent does not already contain it.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire the proton spectrum. A standard experiment involves a short radiofrequency pulse followed by a relaxation delay.
-
¹³C NMR Acquisition : Acquire the carbon spectrum. This typically requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing : Perform a Fourier transform on the raw data (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals (for ¹H NMR). Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule.[14] It is particularly useful for analyzing compounds with conjugated π-systems.
| Feature | Application to Diynes |
| Chromophore | The light-absorbing part of the molecule. For diynes, this is the conjugated system of π-bonds. |
| λ_max | The wavelength of maximum absorbance. |
| Beer-Lambert Law | Relates absorbance to concentration. |
Effect of Conjugation on λ_max
| Compound Type | Example | Typical λ_max (nm) |
| Isolated Alkyne | 1-Hexyne | < 200 |
| Conjugated Diyne | 1,3-Butadiyne | ~219 |
| Extended Conjugated System | 1,3,5-Hexatriene | ~258[14] |
Note: As the conjugated system in a polyyne grows, the λ_max shifts to longer wavelengths, potentially into the visible region, making the compound colored.[14]
Experimental Protocol (UV-Vis)
-
Sample Preparation : Prepare a very dilute solution of the diyne in a UV-transparent solvent (e.g., hexane, ethanol, or methanol). The concentration must be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5).
-
Instrument Setup : Use two matched cuvettes. Fill one with the pure solvent (the "blank") and the other with the sample solution.
-
Blank Scan : Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Scan : Replace the blank with the sample cuvette and measure the absorbance spectrum over the desired range (e.g., 200-800 nm).
-
Data Analysis : The instrument software subtracts the blank baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).
References
- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 2. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 5. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. stellarnet.us [stellarnet.us]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IR spectrum: Alkynes [quimicaorganica.org]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Structural Analysis of Polymers Derived from 2,9-Undecadiyne and Alternative Biomedical Polymers
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel polymeric materials with tailored properties for advanced applications such as drug delivery and tissue engineering, understanding the structural nuances of emerging polymers is paramount. This guide provides a comparative analysis of the hypothesized structural and functional characteristics of polymers derived from 2,9-undecadiyne against established biomedical polymers: Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Poly(caprolactone) (PCL). While experimental data on poly(this compound) is not available in current literature, this guide extrapolates its potential properties based on the chemistry of diyne polymerization and conjugated polymers, offering a forward-looking perspective for researchers in the field.
Hypothesized Structure of Poly(this compound)
The monomer, this compound, features two terminal alkyne groups separated by a flexible seven-carbon aliphatic chain. Polymerization of such a diyne monomer can theoretically proceed through several pathways, including cyclopolymerization or metathesis, to yield a conjugated polyacetylene-type structure.[1][2] The resulting polymer would possess a backbone of alternating single and double bonds, a characteristic of conjugated polymers, with pendant groups or cyclic structures derived from the undecadiyne backbone.[3] This conjugated system is anticipated to bestow unique optical and electronic properties, while the aliphatic spacer would influence its flexibility, solubility, and thermal characteristics.
Comparative Data of Polymers
The following table summarizes the anticipated properties of poly(this compound) in comparison to the known properties of PEG, PLGA, and PCL.
| Property | Poly(this compound) (Hypothesized) | Poly(ethylene glycol) (PEG) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(caprolactone) (PCL) |
| Polymer Type | Conjugated Polymer | Polyether | Aliphatic Polyester | Aliphatic Polyester |
| Backbone Structure | Conjugated (alternating double/single bonds) with aliphatic spacers | Flexible ether linkages | Ester linkages | Ester linkages |
| Biocompatibility | Unknown, requires investigation | High, considered the "gold standard"[4][5] | High, FDA approved[6] | High, FDA approved[7][8] |
| Biodegradability | Potentially non-biodegradable or slowly biodegradable | Non-biodegradable[4] | Biodegradable by hydrolysis of ester bonds[6][9] | Biodegradable by hydrolysis of ester bonds, slow degradation[7][8] |
| Solubility | Likely soluble in organic solvents | Water-soluble[10] | Soluble in a range of organic solvents, solubility depends on LA:GA ratio[9] | Soluble in a range of organic solvents[7] |
| Drug Delivery Application | Potential for controlled release, stimuli-responsive systems due to conjugated backbone | Used to increase circulation time ("stealth" properties)[5][10] | Widely used for controlled drug release formulations[6][9] | Suitable for long-term drug delivery due to slow degradation[7][8] |
| Key Structural Features | π-conjugated system, potential for electrical conductivity | Hydrophilicity, flexibility | Tunable degradation rate by adjusting the lactic acid to glycolic acid ratio[6][9] | Semi-crystalline nature, high permeability to many drugs[7][8] |
Experimental Protocols for Structural Analysis
The structural characterization of a novel polymer like poly(this compound) would involve a suite of analytical techniques to determine its molecular weight, structure, crystallinity, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure, including monomer connectivity, end groups, and tacticity.
-
Protocol:
-
Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-64 scans.
-
For ¹³C NMR, a 30° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) are typically used.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative number of protons and carbons in different chemical environments.
-
Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Protocol:
-
Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable mobile phase (e.g., THF, chloroform).
-
Filter the solution through a 0.2 µm filter to remove any particulate matter.
-
Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene).
-
Inject the polymer solution into the GPC system, which consists of a pump, injector, columns, and a detector (typically a refractive index detector).
-
The molecules are separated based on their hydrodynamic volume as they pass through the porous gel particles in the column.
-
Analyze the resulting chromatogram to determine the molecular weight distribution relative to the calibration standards.
-
X-ray Diffraction (XRD)
-
Objective: To assess the crystallinity of the polymer.
-
Protocol:
-
Prepare a thin film or a powdered sample of the polymer.
-
Mount the sample in the X-ray diffractometer.
-
Obtain the XRD pattern by scanning the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Analyze the resulting diffractogram. Sharp peaks indicate crystalline domains, while a broad halo is characteristic of amorphous material.
-
The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area of the diffractogram.
-
Visualizations
Caption: Workflow for the synthesis and structural characterization of poly(this compound).
Caption: Key structural differences and resulting properties of the compared polymers.
References
- 1. Cascade alternating metathesis cyclopolymerization of diynes and dihydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyacetylene [chemeurope.com]
- 3. Polyacetylene - Wikipedia [en.wikipedia.org]
- 4. Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering poly(ethylene glycol) particles for targeted drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 2,9-Undecadiyne
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 2,9-Undecadiyne (C₁₁H₁₆), a long-chain internal diyne, requires precise and accurate analytical methods to determine its purity and identify potential impurities that could impact experimental outcomes or drug safety. This guide provides a comprehensive comparison of key analytical techniques for this purpose, including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common methods for analyzing the purity of this compound.
| Parameter | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a flame. | Separation based on partitioning between a mobile and stationary phase, with detection via UV absorbance. | Intrinsic property of nuclei to absorb radiofrequency in a magnetic field; signal intensity is directly proportional to the number of nuclei. | Separation by GC followed by ionization and mass-based detection of the molecule and its fragments. |
| Selectivity | High for volatile compounds. Isomers may co-elute on standard columns. | Moderate. Depends on column chemistry and mobile phase. Isomer separation can be challenging. | High for structurally distinct molecules. Can distinguish isomers with different NMR spectra. | Very high. Provides structural information through fragmentation patterns, aiding in impurity identification. |
| Sensitivity (LOD) | ~1-10 ng/mL | ~10-100 ng/mL (highly dependent on chromophore) | ~0.1-1% (relative) | ~0.1-1 ng/mL (in full scan mode) |
| Precision (%RSD) | < 2% | < 2% | < 1% | < 5% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 95-105% |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Primary Use | Quantitative analysis of purity and detection of volatile impurities. | Quantification of non-volatile or thermally labile impurities (with chromophores). | Absolute purity determination and structural elucidation of the main component and impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| Limitations | Not suitable for non-volatile impurities. Limited structural information. | Poor sensitivity for compounds lacking a UV chromophore, like this compound. | Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard for absolute quantification. | Can be less precise than GC-FID for quantification. Isomeric compounds may have similar mass spectra. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the protocols for the key experiments discussed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the quantitative analysis of volatile compounds like this compound.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a sample solution of the this compound to be tested at a concentration of approximately 50 µg/mL.
b. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
c. Data Analysis:
-
Integrate the peak area of this compound and any impurities.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100.
-
High-Performance Liquid Chromatography-UV (HPLC-UV)
Due to the lack of a significant chromophore in this compound, this method is less ideal for direct quantification but can be used to detect UV-active impurities.
a. Sample Preparation:
-
Dissolve the this compound sample in a suitable non-polar solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
b. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (for end absorption of the alkyne bond).
c. Data Analysis:
-
Monitor the chromatogram for any peaks corresponding to UV-active impurities. Quantification of this compound itself will have low sensitivity.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide a highly accurate, absolute purity value without the need for a reference standard of the analyte itself.[1][2]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 2-3 mg of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
b. 1H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or more to ensure a good signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Spectral Width: Sufficient to cover all signals of interest.
c. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying unknown impurities.
a. Sample Preparation:
-
Same as for GC-FID.
b. GC-MS Conditions:
-
GC Conditions: Same as for GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
c. Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum. The molecular ion peak (M+) would be at m/z 148.[4]
-
Analyze the mass spectra of any impurity peaks by comparing them to spectral libraries (e.g., NIST) or by interpreting their fragmentation patterns.
-
Likely fragmentation of this compound would involve cleavage of the aliphatic chain between the two alkyne groups.
Potential Impurities in this compound
The synthesis of this compound can lead to several types of impurities, which the chosen analytical method should be able to separate and identify. These may include:
-
Isomers: Other undecadiyne isomers (e.g., 1,8-undecadiyne, 3,8-undecadiyne) may be present.
-
Partially reacted intermediates: Depending on the synthetic route, this could include mono-alkynes.
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for purity determination of this compound using GC-FID.
Caption: Workflow for absolute purity determination using quantitative NMR (qNMR).
Caption: Decision tree for selecting an analytical method for this compound analysis.
References
A Comparative Study of Reactivity Between Terminal and Internal Diynes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of diynes, organic compounds containing two carbon-carbon triple bonds, is of significant interest in organic synthesis, materials science, and drug development. A key distinction in their chemical behavior arises from the location of the triple bonds. Terminal diynes possess at least one triple bond at the end of a carbon chain, featuring an acidic proton, whereas internal diynes have both triple bonds located within the carbon skeleton. This structural difference profoundly influences their participation in a variety of chemical transformations. This guide provides a comparative analysis of the reactivity of terminal and internal diynes in key synthetic reactions, supported by experimental data and detailed protocols.
Key Reactivity Differences at a Glance
| Reaction Type | Terminal Diyne Reactivity | Internal Diyne Reactivity | Key Differentiator |
| Sonogashira Coupling | Highly reactive due to the presence of a terminal C-H bond. | Generally unreactive in the standard protocol which requires a terminal alkyne. | The acidic terminal proton is essential for the reaction mechanism. |
| Hydrosilylation | Typically undergoes hydrosilylation, but can lead to a mixture of regioisomers (α and β products). | Also undergoes hydrosilylation, often with higher regioselectivity, yielding predominantly one isomer (e.g., Z-isomer from trans-addition).[1][2][3] | Steric and electronic factors of the substituents on the internal diyne play a more significant role in directing the addition.[4] |
| [2+2+2] Cycloaddition | Readily participates in cycloaddition reactions to form aromatic and heterocyclic systems. | Can also participate, but the regioselectivity of the resulting substituted ring can be more complex to control.[5][6] | The substitution pattern on the internal diyne influences the regiochemical outcome of the cycloaddition. |
I. Sonogashira Coupling: A Tale of Two Reactivities
The Sonogashira coupling, a cornerstone of C-C bond formation, fundamentally relies on the presence of a terminal alkyne.[7][8][9] This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10]
Terminal Diyne (e.g., 1,3-Butadiyne): Terminal diynes, possessing at least one sp-hybridized C-H bond, are excellent substrates for Sonogashira coupling. The acidic proton is readily removed by a base, allowing for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[7]
Internal Diyne (e.g., 2,4-Hexadiyne): Internal diynes lack the requisite terminal proton and are therefore generally unreactive in the conventional Sonogashira coupling mechanism. Their participation in similar cross-coupling reactions necessitates alternative strategies, such as prior conversion to an organometallic reagent.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne
This protocol is a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add toluene and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway: Sonogashira Coupling Mechanism
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
II. Hydrosilylation: A Study in Regioselectivity
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon triple bond, is a powerful method for the synthesis of vinylsilanes. The reactivity and selectivity of this reaction differ significantly between terminal and internal diynes.
Terminal Diyne: The hydrosilylation of terminal diynes often leads to a mixture of regioisomers. The silicon atom can add to the terminal carbon (α-addition) or the adjacent carbon (β-addition). The stereochemistry of the β-adduct is typically E (trans addition).
Internal Diyne: In contrast, the hydrosilylation of internal diynes can proceed with high regioselectivity, often favoring the formation of a single regioisomer. For example, with certain catalysts, the reaction proceeds via a trans-addition mechanism to yield the (Z)-vinylsilane exclusively.[2][3] The steric and electronic properties of the substituents on the internal diyne play a crucial role in directing the regioselectivity.[4]
Quantitative Data: Hydrosilylation of Terminal vs. Internal Alkynes
The following table summarizes representative data for the hydrosilylation of a terminal and an internal alkyne under similar catalytic conditions.
| Alkyne | Silane | Catalyst (mol%) | Temp (°C) | Time (h) | Product(s) | Yield (%) | Ref |
| 1-Octyne (Terminal) | HSiEt₃ | [CpRu(MeCN)₃]PF₆ (1) | 25 | 0.5 | α-vinylsilane | 85 | [3] |
| 4-Octyne (Internal) | HSiEt₃ | [CpRu(MeCN)₃]PF₆ (1) | 25 | 1 | (Z)-vinylsilane | 95 | [3] |
Experimental Protocol: Hydrosilylation of an Alkyne
This protocol provides a general procedure for the ruthenium-catalyzed hydrosilylation of an alkyne.
Materials:
-
Alkyne (0.5 mmol)
-
Hydrosilane (0.6 mmol)
-
[Cp*Ru(MeCN)₃]PF₆ (0.005 mmol, 1 mol%)
-
Dichloromethane (CH₂Cl₂) (1 mL)
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the alkyne in dichloromethane.
-
Add the hydrosilane to the solution.
-
Add the catalyst, [Cp*Ru(MeCN)₃]PF₆, to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by GC-MS or NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Comparative Hydrosilylation
Caption: Workflow for comparing hydrosilylation of terminal and internal diynes.
III. [2+2+2] Cycloaddition: Building Complexity
The [2+2+2] cycloaddition is a powerful reaction for the synthesis of six-membered rings, including aromatic and heterocyclic systems. This reaction involves the cyclotrimerization of three alkyne units, or a combination of alkynes and alkenes. Both terminal and internal diynes can serve as precursors for two of the alkyne components in this transformation.
Terminal Diyne: Terminal diynes are often highly reactive in [2+2+2] cycloadditions, readily forming the desired cyclic products. The regioselectivity can often be controlled by the nature of the third alkyne and the catalyst used.
Internal Diyne: The reactivity of internal diynes in [2+2+2] cycloadditions is more sensitive to steric hindrance. Bulky substituents on the internal alkyne can impede the reaction. Furthermore, unsymmetrically substituted internal diynes can lead to mixtures of regioisomers, posing a challenge for synthetic applications.
Logical Relationship: Reactivity Comparison
Caption: Factors influencing the differential reactivity of diynes.
Conclusion
The presence or absence of a terminal C-H bond is a primary determinant of the divergent reactivity between terminal and internal diynes. This is most starkly illustrated in the Sonogashira coupling, where terminal diynes are reactive substrates and internal diynes are not. In other reactions, such as hydrosilylation and [2+2+2] cycloaddition, both types of diynes can participate, but the regioselectivity and overall success of the reaction are heavily influenced by the substitution pattern of the internal diyne. A thorough understanding of these reactivity differences is crucial for the strategic design of synthetic routes in the development of novel pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
A Comparative Guide to Hydroborating Agents for Diyne Polymerization
For Researchers, Scientists, and Drug Development Professionals
The hydroboration polymerization of diynes is a powerful method for synthesizing organoboron polymers with unique electronic and optical properties. The choice of hydroborating agent is a critical parameter that significantly influences the polymerization process and the characteristics of the resulting polymer. This guide provides an objective comparison of common hydroborating agents, supported by experimental data, to aid researchers in selecting the most suitable agent for their specific application.
Performance Comparison of Hydroborating Agents
The selection of a hydroborating agent for diyne polymerization impacts polymer yield, molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI). Sterically hindered boranes are often favored to achieve linear polymers and prevent cross-linking. Below is a summary of the performance of various hydroborating agents.
| Hydroborating Agent | Diyne Monomer | Polymer Yield (%) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) | Key Observations |
| Thexylborane | 1,7-Octadiyne | Not specified | 6,900 | Not specified | Not specified | Gelation can be an issue. The molecular weight is influenced by the stoichiometry of the reactants. |
| Mesitylborane | Heteroaromatic diynes | High | - | - | - | Resulting polymers are reported to be more stable towards air oxidation compared to those prepared with thexylborane. |
| 9-BBN | Not specified | - | - | - | - | High regioselectivity is expected. Its bulkiness may favor linear polymer formation. |
| Catecholborane | Not specified | - | - | - | - | Generally less reactive than dialkylboranes; may require catalysts or higher temperatures. |
| Pinacolborane | Not specified | - | - | - | - | Similar to catecholborane, it is less reactive and may require forcing conditions or catalysis for polymerization. |
Experimental Protocols
Detailed methodologies for the hydroboration polymerization of a model diyne, 1,7-octadiyne, with different hydroborating agents are provided below. These protocols are based on established procedures and should be adapted and optimized for specific research needs.
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use.
Polymerization with Thexylborane
This protocol is adapted from the work of Chujo et al.
Materials:
-
Thexylborane (1 M solution in THF)
-
1,7-Octadiyne
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, place a solution of 1,7-octadiyne (e.g., 1 mmol) in anhydrous THF (e.g., 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of thexylborane in THF (e.g., 1 mmol) to the stirred solution of the diyne.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The resulting polymer solution can be used directly for further reactions or the polymer can be isolated by removal of the solvent under vacuum.
-
Characterize the polymer by GPC (for molecular weight and PDI) and NMR spectroscopy.
Polymerization with Mesitylborane
This protocol is based on the general principles of hydroboration polymerization with sterically hindered boranes.
Materials:
-
Mesitylborane
-
1,7-Octadiyne
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, dissolve mesitylborane (e.g., 1 mmol) in anhydrous THF (e.g., 5 mL) in a flame-dried flask.
-
In a separate flask, dissolve 1,7-octadiyne (e.g., 1 mmol) in anhydrous THF (e.g., 5 mL).
-
Slowly add the diyne solution to the stirred solution of mesitylborane at room temperature.
-
Stir the reaction mixture for 24-48 hours at room temperature.
-
Isolate the polymer by precipitation in a non-solvent such as methanol or hexane, followed by filtration and drying under vacuum.
-
Analyze the polymer's properties using GPC and NMR.
Polymerization with 9-BBN
This proposed protocol is based on the known reactivity of 9-BBN.
Materials:
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
1,7-Octadiyne
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask, dissolve the 9-BBN dimer (e.g., 0.5 mmol) in anhydrous THF (e.g., 5 mL) to form the monomeric 9-BBN solution.
-
In a separate flask, dissolve 1,7-octadiyne (e.g., 1 mmol) in anhydrous THF (e.g., 5 mL).
-
Add the diyne solution to the 9-BBN solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by IR spectroscopy (disappearance of the alkyne C-H stretch).
-
After completion, cool the reaction mixture and isolate the polymer by solvent evaporation or precipitation.
-
Characterize the polymer using appropriate analytical techniques.
Visualizing the Process
To better understand the chemical transformations and experimental steps, the following diagrams are provided.
Caption: General mechanism of diyne hydroboration polymerization.
Caption: Experimental workflow for hydroboration polymerization.
Benchmarking 2,9-Undecadiyne Reactions: A Comparative Guide to Established Methods
For researchers, scientists, and professionals in drug development, the selective transformation of alkynes is a cornerstone of modern organic synthesis. This guide provides an objective comparison of established methods for the reaction of 2,9-undecadiyne, a symmetric internal diyne. The performance of various reaction types—hydrogenation, hydration, and ozonolysis—is benchmarked, with a focus on expected products, stereoselectivity, and general reaction conditions. While specific experimental data for this compound is limited in publicly available literature, the information presented herein is based on well-established principles of alkyne reactivity and analogous transformations of similar long-chain internal alkynes.
Data Presentation: Comparative Overview of this compound Reactions
The following tables summarize the expected outcomes for key reactions of this compound, providing a clear comparison of the different established methods.
Table 1: Hydrogenation of this compound
| Method | Catalyst/Reagents | Expected Major Product | Stereochemistry | General Conditions |
| Complete Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Undecane | N/A | Room temperature to moderate heat, atmospheric to high pressure of H₂ |
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z,Z)-2,9-Undecadiene | cis (syn-addition) | Room temperature, atmospheric pressure of H₂, quinoline as a poison |
| Partial Hydrogenation (trans) | Na or Li in liquid NH₃ | (E,E)-2,9-Undecadiene | trans (anti-addition) | Low temperature (-78 °C to -33 °C) |
Table 2: Hydration and Ozonolysis of this compound
| Method | Reagents | Expected Major Product(s) | Functional Group Transformation | General Conditions |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Undecan-2-one and Undecan-3-one | Alkyne to Ketone | Aqueous acidic conditions, moderate heat |
| Ozonolysis | 1. O₃; 2. H₂O or reductive workup (e.g., Zn/H₂O) | Nonanoic acid and Propanoic acid | Alkyne to Carboxylic Acids | Low temperature (-78 °C) for ozonolysis, followed by workup |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Complete Hydrogenation of this compound to Undecane
-
Preparation: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude undecane. Further purification can be achieved by distillation or chromatography if necessary.
Protocol 2: Partial Hydrogenation of this compound to (Z,Z)-2,9-Undecadiene using Lindlar's Catalyst
-
Preparation: To a round-bottom flask, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; typically 5-10 wt% of the alkyne) and a suitable solvent (e.g., methanol or hexane).
-
Reagent Addition: Add this compound (1 equivalent) and a catalyst poison such as quinoline (a few drops) to the flask.
-
Hydrogenation: Fit the flask with a hydrogen-filled balloon. Stir the mixture vigorously at room temperature.
-
Monitoring: Carefully monitor the uptake of hydrogen and the reaction progress by GC or TLC to avoid over-reduction to the alkane.
-
Work-up: Once the starting material is consumed, filter the mixture through celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude (Z,Z)-2,9-undecadiene. Purify by chromatography if required.
Protocol 3: Partial Hydrogenation of this compound to (E,E)-2,9-Undecadiene via Dissolving Metal Reduction
-
Setup: In a three-necked flask equipped with a dry-ice condenser and a nitrogen inlet, condense ammonia gas at -78 °C.
-
Reagent Addition: To the liquid ammonia, add small pieces of sodium metal (2.2 equivalents) until a persistent blue color is observed.
-
Substrate Addition: Slowly add a solution of this compound (1 equivalent) in an anhydrous ether (e.g., THF) to the sodium-ammonia solution.
-
Reaction: Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Quenching: Upon completion, quench the reaction by the cautious addition of ammonium chloride.
-
Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E,E)-2,9-undecadiene.
Protocol 4: Acid-Catalyzed Hydration of this compound
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of water and a co-solvent like tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄).
-
Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting mixture of undecan-2-one and undecan-3-one can be purified by column chromatography.
Protocol 5: Ozonolysis of this compound
-
Setup: Dissolve this compound (1 equivalent) in an inert solvent such as dichloromethane or methanol in a flask equipped with a gas inlet tube and a vent. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is typically continued until a blue color persists, indicating an excess of ozone.
-
Work-up:
-
Reductive Work-up: Bubble nitrogen gas through the solution to remove excess ozone. Add a reducing agent such as dimethyl sulfide or zinc dust and stir the mixture as it warms to room temperature.
-
Oxidative Work-up: After removing excess ozone, add hydrogen peroxide to the reaction mixture.
-
-
Isolation: After the work-up is complete, remove the solvent under reduced pressure. The resulting carboxylic acids (nonanoic acid and propanoic acid) can be separated and purified by standard techniques such as distillation or chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Hydrogenation pathways of this compound.
Caption: Acid-catalyzed hydration of this compound.
Caption: General experimental workflow for ozonolysis.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,9-Undecadiyne
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical waste are paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2,9-undecadiyne, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures for this compound
As a flammable organic compound, this compound must be disposed of as hazardous chemical waste. It should never be poured down the drain or mixed with regular laboratory trash. The following steps outline the correct disposal workflow:
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with flammable organic compounds. Glass or a suitable chemically resistant plastic is recommended.
-
Do not mix this compound with other types of waste, particularly incompatible chemicals such as oxidizing agents, to prevent hazardous reactions. It is best practice to segregate halogenated and non-halogenated solvent wastes.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., flammable liquid).
-
Include the date of waste accumulation and the name of the responsible individual or laboratory.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition such as heat, sparks, or open flames.
-
Ensure that the storage area is secure and accessible only to authorized personnel.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous materials.
Spill Management
In the event of a this compound spill, immediate action is necessary to mitigate risks:
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Quantitative Data Summary
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₁H₁₆ | Indicates an organic compound. |
| Physical State | Liquid (assumed at room temperature) | Requires appropriate liquid waste containers and spill control measures. |
| Flammability | Flammable Liquid (assumed) | Must be stored away from ignition sources. Use non-sparking tools when handling. |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | Segregate from these materials during storage and disposal to prevent violent reactions.[1] |
| Disposal Method | Incineration or other approved methods. | Should be handled by a licensed hazardous waste disposal facility.[2] |
Experimental Protocols
There are no standard "experiments" for the disposal of this compound at the laboratory level, as it should be handled by professional waste disposal services. The primary "protocol" is the safe collection and storage of the waste as outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
